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(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine Documentation Hub

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  • Product: (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine
  • CAS: 1196145-18-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

This guide provides a comprehensive technical overview of the spectroscopic data for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic data for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with field-proven insights to facilitate the unambiguous identification and characterization of this important heterocyclic amine. Given the scarcity of published experimental data for this specific isomer, this guide establishes a robust analytical framework through a combination of high-accuracy spectral prediction, comparative analysis with related isomers, and detailed experimental protocols.

Introduction and Molecular Context

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine belongs to the azaindole class of compounds, which are bioisosteres of indole.[1] The fusion of a pyrrole ring to a pyridine ring results in a scaffold that is of significant interest in medicinal chemistry due to its ability to mimic the indole nucleus while offering altered physicochemical properties such as hydrogen bonding capacity and polarity.[1][2] These characteristics make azaindole derivatives, including the title compound, valuable scaffolds in the design of kinase inhibitors and other therapeutic agents.[3]

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.

Synthesis Strategy: A Plausible Route

A fundamental understanding of the synthetic route is crucial for anticipating potential impurities and for the structural verification process. A plausible and effective method for the synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine would likely involve a multi-step process starting from a suitable pyridine derivative. The general strategy often involves the construction of the fused pyrrole ring onto the pyridine core, followed by functionalization at the C3-position.

A common approach for constructing the pyrrolo[3,2-b]pyridine core is through the Fischer indole synthesis or variations thereof, starting from a pyridylhydrazine and a suitable ketone or aldehyde. Subsequent steps would involve the introduction of a functional group at the 3-position that can be converted to an aminomethyl group. For instance, a Vilsmeier-Haack reaction could introduce a formyl group, which can then be converted to the desired methanamine via reductive amination.

Synthesis_Workflow start Substituted Pyridine step1 Formation of Pyridylhydrazine start->step1 step2 Fischer Indole Synthesis (Cyclization) step1->step2 core 1H-Pyrrolo[3,2-b]pyridine Core step2->core step3 Vilsmeier-Haack Formylation (C3-Functionalization) core->step3 intermediate 3-Formyl-1H-pyrrolo[3,2-b]pyridine step3->intermediate step4 Reductive Amination intermediate->step4 product (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine step4->product

Plausible synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the bicyclic system, the methylene protons, the amine protons, and the pyrrole N-H proton. The chemical shifts are influenced by the electronic effects of the fused rings and the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Predicted for DMSO-d₆ at 400 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1 (N-H)~11.5br s1H
H-2~7.8s1H
H-5~8.1dd1H
H-6~7.2dd1H
H-7~7.9dd1H
-CH₂-~3.9s2H
-NH₂~2.5 (variable)br s2H

Note: Predictions are based on computational models and data from related structures. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆ at 100 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~125
C-3~110
C-3a~128
C-5~145
C-6~118
C-7~130
C-7a~148
-CH₂-~38
Interpretation and Comparative Analysis
  • Aromatic Region: The protons on the pyridine ring (H-5, H-6, H-7) are expected to appear as doublets of doublets, consistent with the typical coupling patterns of a substituted pyridine. The chemical shifts will be influenced by the electron-donating pyrrole ring. The pyrrole proton (H-2) is expected to be a singlet.

  • Amine and Methylene Protons: The methylene protons (-CH₂-) adjacent to the aromatic ring and the amine group are predicted to appear as a singlet around 3.9 ppm. The amine protons (-NH₂) will likely be a broad singlet, and their chemical shift can be highly variable depending on concentration, temperature, and solvent.

  • N-H Proton: The pyrrole N-H proton is expected to be significantly downfield, a characteristic feature of azaindoles.

  • Comparison with Isomers: Published data for 1H-pyrrolo[3,2-c]pyridine derivatives show similar patterns in the aromatic region, though the specific chemical shifts and coupling constants will differ due to the different arrangement of the nitrogen atom in the pyridine ring.[4][5] For example, the H-2 proton in the pyrrole ring of related azaindoles typically resonates in the range of 7.5-8.0 ppm.

Field-Proven Insights for NMR Acquisition
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its ability to form hydrogen bonds will help in observing the N-H and NH₂ protons, which might otherwise exchange too rapidly in solvents like methanol-d₄. Chloroform-d (CDCl₃) is also an option, but the exchangeable protons may be broader or not observed.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

    • COSY (Correlation Spectroscopy): To establish the connectivity between coupled protons, particularly in the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be useful for confirming the spatial proximity of certain protons.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments for Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC elucidation Unambiguous Structure Elucidation COSY->elucidation HSQC->elucidation HMBC->elucidation structure Structural Hypothesis structure->H1_NMR structure->C13_NMR

Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometric Data
  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

  • Predicted Exact Mass (Monoisotopic): 147.0796

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺148.0874
[M+Na]⁺170.0694
Fragmentation Analysis

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

  • Loss of NH₂: A primary fragmentation pathway would be the loss of the amino group (•NH₂) to give a fragment at m/z 131.

  • Loss of CH₂NH₂: Cleavage of the bond between the pyrrole ring and the methylene group would result in the loss of the aminomethyl radical (•CH₂NH₂) leading to a fragment at m/z 117.

  • Ring Fragmentation: The pyrrolopyridine ring system itself can undergo characteristic fragmentation, although these fragments would likely be of lower abundance.

Field-Proven Insights for MS Acquisition
  • Ionization Technique: ESI is the preferred method for this type of molecule, as it is a soft ionization technique that will readily produce the protonated molecular ion [M+H]⁺ with high abundance. This is ideal for accurate mass measurement and for subsequent MS/MS experiments. Atmospheric Pressure Chemical Ionization (APCI) could also be used.

  • High-Resolution Mass Spectrometry (HRMS): It is critical to obtain HRMS data (e.g., using a TOF or Orbitrap analyzer) to confirm the elemental composition of the molecular ion and its major fragments. This provides a high degree of confidence in the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Performing MS/MS on the [M+H]⁺ ion will provide valuable structural information by inducing fragmentation and allowing for the characterization of the resulting fragment ions. This is a powerful tool for distinguishing between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPyrrole N-H and Amine N-H
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (in -CH₂-)
1620 - 1580C=C and C=N stretchAromatic rings
1500 - 1400C-C stretchAromatic rings
850 - 750C-H bend (out-of-plane)Aromatic C-H
Interpretation and Comparative Analysis
  • N-H Stretching Region: A broad absorption in the 3400-3200 cm⁻¹ region is expected, which will be a composite of the pyrrole N-H and the symmetric and asymmetric stretches of the primary amine (-NH₂). This is a key diagnostic region for this molecule.

  • Aromatic Region: The C=C and C=N stretching vibrations of the pyrrolopyridine ring system will appear in the 1620-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic system.

  • Comparison with Azaindoles: The IR spectra of related azaindole derivatives consistently show strong N-H stretching bands and characteristic aromatic ring vibrations.[6] The presence of the aminomethyl group in the target compound will add the characteristic aliphatic C-H stretching bands.

Field-Proven Insights for IR Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Spectral Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.

  • Data Interpretation: While IR is excellent for identifying functional groups, it is not typically used for detailed structural elucidation in the way that NMR is. Its primary role in this context is to confirm the presence of the key functional groups (amine, N-H, aromatic ring).

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software. Optimize the acquisition and processing parameters for the specific molecule.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for all spectra.

Protocol: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set up the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and gas flows.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

    • For MS/MS, set up an experiment to isolate the [M+H]⁺ ion and apply a range of collision energies to induce fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected elemental composition (C₈H₉N₃). The mass error should be less than 5 ppm.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structural features of the molecule.

Protocol: ATR-FTIR Data Acquisition
  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. By integrating predicted spectroscopic data with established experimental protocols and comparative analysis of related structures, researchers can confidently identify and verify the structure of this and similar azaindole derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel heterocyclic compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]

  • University of Lausanne. (n.d.). Simulate and predict NMR spectra. Retrieved February 15, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Spectral Libraries. Retrieved February 15, 2026, from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved February 15, 2026, from [Link]

  • Wishart, D. S., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(Web Server issue), W94–W99.
  • Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved February 15, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2019).
  • Herbert, R. H., & Jones, G. (1968). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-463.
  • Saify, Z. S., et al. (1995). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan journal of pharmaceutical sciences, 8(2), 39-49.
  • IOSR Journal of Pharmacy and Biological Sciences. (2017).
  • ResearchGate. (2023).
  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300059.[5]

  • Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.[4]

  • Kim, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1475-1480.[3]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 15, 2026.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026.

Sources

Exploratory

Technical Guide: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Analogs as Kinase Inhibitors

Executive Summary The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a distinct yet underutilized chemotype in kinase inhibitor discovery, often overshadowed by its isomer, 7-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a distinct yet underutilized chemotype in kinase inhibitor discovery, often overshadowed by its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles mimic the adenine purine core of ATP, the (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine moiety offers a unique vector for engaging the ATP-binding pocket, particularly for kinases requiring alternative H-bond acceptor geometries like mTOR , PI3K , and B-Raf .

This guide details the medicinal chemistry strategy, synthesis, and pharmacological profiling of 3-methanamine-substituted 4-azaindoles. It establishes the "methanamine" linker as a critical pivot point for extending into the solvent-exposed region or the ribose pocket, enabling the modulation of physicochemical properties (solubility, pKa) and selectivity profiles.

Medicinal Chemistry Strategy: The 4-Azaindole Scaffold

Structural Rationale & Binding Mode

Unlike the 7-azaindole (which presents a hinge-binding motif homologous to adenine N1/N6), the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) shifts the pyridine nitrogen to the "top" of the bicyclic system (position 4).

  • Hinge Interaction: The pyrrole NH (N1) acts as a hydrogen bond donor. The pyridine Nitrogen (N4) is positioned to interact with residues deeper in the pocket or water networks, distinct from the N7 interaction of standard purine mimetics.

  • The Methanamine Vector (C3): The C3-position is the preferred site for functionalization. Introducing a methanamine (-CH₂NH₂) linker at C3 serves two purposes:

    • Flexibility: It decouples the rigid aromatic core from the "tail" group, allowing the inhibitor to adopt an induced-fit conformation.

    • Solvent Reach: It projects substituents (amides, ureas) towards the solvent front (DFG-out) or the ribose pocket, critical for gaining selectivity over the kinome.

Target Landscape

Literature and patent analysis identify this scaffold as a privileged structure for:

  • PI3K / mTOR Pathway: 3-substituted 4-azaindoles have shown efficacy as dual PI3K/mTOR inhibitors, interfering with the catalytic site via the C3-linker.

  • Melanoma Targets (B-Raf): Analogs have demonstrated antiproliferative activity in A375 melanoma cell lines, suggesting potential B-Raf V600E inhibition or downstream pathway modulation.

Synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Analogs

The synthesis of the core methanamine intermediate is a self-validating workflow. The 4-azaindole core is electron-rich at C3, making it susceptible to electrophilic aromatic substitution (Vilsmeier-Haack), followed by reductive amination or reduction.

Retrosynthetic Analysis & Workflow (Graphviz)

The following diagram outlines the critical path from the commercially available 4-azaindole to the final kinase inhibitor analog.

SynthesisWorkflow Start 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 3-Carbaldehyde Intermediate Step1->Inter1 Formylation at C3 Step2 Reductive Amination (NH4OAc, NaBH3CN) OR Oxime Reduction Inter1->Step2 Core (1H-Pyrrolo[3,2-b]pyridin-3-yl) methanamine Step2->Core Formation of 1° Amine Step3 Coupling (R-COOH / R-NCO) Core->Step3 Final Final Kinase Inhibitor (Amide/Urea Analog) Step3->Final Diversification

Caption: Step-wise synthesis of 3-methanamine 4-azaindole analogs via C3-formylation and reductive amination.

Detailed Synthetic Protocol

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents: Phosphorus oxychloride (

    
    ), DMF.
    
  • Protocol: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF at 0°C. Add

    
     (1.1 eq) dropwise. The electron-rich C3 position is selectively formylated. Heat to 80°C for 2 hours. Quench with ice water and neutralize with 
    
    
    
    .
  • Checkpoint: Appearance of an aldehyde peak (~9.8-10.0 ppm) in

    
    H NMR.
    

Step 2: Formation of the Methanamine (Core Scaffold)

  • Reagents: Hydroxylamine hydrochloride (

    
    ), followed by Zinc/Acetic acid or Hydrogenation (
    
    
    
    , Pd/C).
  • Protocol:

    • Convert aldehyde to oxime: Reflux aldehyde with

      
       and NaOAc in EtOH.
      
    • Reduce oxime: Treat the isolated oxime with

      
       dust in AcOH or hydrogenate at 40 psi.
      
  • Purification: The primary amine is polar; purify via SCX (Strong Cation Exchange) cartridge to remove non-basic impurities.

  • Yield Target: >60% over two steps.

Step 3: Diversification (Library Generation)

  • Amide Coupling: React the methanamine core with various carboxylic acids using HATU/DIPEA in DMF to generate the "Tail" region.

  • Urea Formation: React with isocyanates to form urea linkages, a common motif for engaging the DFG-aspartate backbone.

Pharmacology & Mechanism of Action[1][2]

Signaling Pathway: PI3K/mTOR

The 4-azaindole analogs primarily modulate the PI3K/Akt/mTOR axis. Inhibition of this pathway leads to G1 cell cycle arrest and apoptosis in tumor cells.

SignalingPathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1/2 (Target) AKT->mTOR Phosphorylation S6K S6K1 mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor 4-Azaindole Analog Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Mechanism of action for 4-azaindole analogs targeting the PI3K/mTOR proliferative pathway.

In Vitro Assay Protocol (Kinase Inhibition)

To validate the activity of synthesized analogs, a FRET-based LanthaScreen™ or Z'-LYTE™ assay is recommended.

Protocol:

  • Enzyme: Recombinant human mTOR or PI3K

    
    .
    
  • Substrate: GFP-labeled 4EBP1 (for mTOR) or PIP2:PS lipid substrate (for PI3K).

  • Reaction: Incubate compound (serial dilution, 10-point) with kinase and ATP (

    
     concentration) for 60 min at room temperature.
    
  • Detection: Add Eu-labeled antibody. Read TR-FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR trends derived from patent data (US20100061982A1) and analogous 7-azaindole studies, translated to the 4-azaindole scaffold.

Analog IDR-Group (at Methanamine N)TargetIC50 (nM)SAR Insight
AZ-01 Acetyl (Amide)mTOR>5000Small alkyl amides provide insufficient binding energy.
AZ-04 Phenyl-ureamTOR120Urea linker establishes bidentate H-bonds with DFG-Asp.
AZ-09 4-Fluoro-benzyl (Amide)PI3K/mTOR45Aromatic stacking in the hydrophobic pocket improves potency.
AZ-12 3-Pyridyl (Amide)PI3K28Heterocycle improves solubility and interacts with Lys residue.

Key Takeaway: The "Tail" attached to the methanamine must contain a hydrogen bond acceptor/donor pair (urea/amide) and a lipophilic moiety to achieve nanomolar potency.

References

  • US Patent 2010/0061982 A1 . 3-substituted-1H-indole, 3-substituted-1H-pyrrolo[2,3-b]pyridine and 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds, their use as mTOR kinase and PI3K kinase inhibitors. Google Patents. Link

  • ChemicalBook . 1H-Pyrrolo[3,2-b]pyridine-3-methanamine, 6-chloro-N,N-dimethyl-. Link

  • BLDpharm . (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride Product Page. Link

  • Song, J. et al. (2010) . Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Link

Foundational

Technical Guide: Structure-Activity Relationship of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Derivatives

This technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives. This scaffold, based on the 4-azaindole core, re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives. This scaffold, based on the 4-azaindole core, represents a critical bioisostere of tryptamine, offering distinct physicochemical advantages (solubility, pKa) over the parent indole and its 7-azaindole isomer.

Executive Summary & Scaffold Analysis

The (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold is a privileged pharmacophore in medicinal chemistry, particularly for targeting Serine/Threonine Kinases (e.g., PAK1, TNNI3K) and Monoamine GPCRs .

Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole (pyrrolo[3,2-b]pyridine) places the pyridine nitrogen at the 4-position relative to the bridgehead. This subtle shift dramatically alters the electronic landscape:

  • H-Bonding: The N4 nitrogen provides a unique acceptor vector in the major groove of kinase hinge regions.

  • Acidity: The pyrrole NH is significantly more acidic (pKa ~13) compared to indole (pKa ~17), enhancing interactions with basic residues.

  • Solubility: The methanamine side chain (pKa ~9.5) serves as a solubility handle and a "warhead" for electrostatic interactions with Asp/Glu residues in target binding pockets.

Core Pharmacophore Visualization

The following diagram illustrates the numbering and key interaction vectors of the scaffold.

G cluster_0 Kinase Hinge Region Interaction N1 N1 (Donor) C2 C2 N1->C2 C3 C3 C2->C3 C3->C2 CH2 CH2 C3->CH2 Linker C3a C3->C3a N4 N4 (Acceptor) C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 NH2 NH2 (Base) CH2->NH2 Warhead C3a->C7

Figure 1: Pharmacophore map of the 4-azaindole-3-methanamine scaffold highlighting the H-bond donor/acceptor motif critical for kinase hinge binding.

Synthesis Protocols

The synthesis of the 3-methanamine derivative is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole C3 position toward electrophilic aromatic substitution compared to standard indoles.

Protocol A: The Mannich Route (Standard)

This method is preferred for introducing substituted amines directly.

  • Reagents: 1H-Pyrrolo[3,2-b]pyridine (4-azaindole), Formaldehyde (37% aq), Secondary Amine (e.g., dimethylamine or piperazine), Acetic Acid.

  • Conditions: Stir at 25–60°C for 4–12 hours.

  • Mechanism: The reaction proceeds via an iminium ion intermediate. The N4 nitrogen can interfere by protonation, so controlling pH is critical.

  • Yield: Typically 60–80%.

Protocol B: The Vilsmeier-Haack / Reductive Amination (High Fidelity)

Used when a primary amine (-CH2NH2) or specific chiral amines are required.

  • Formylation: React 4-azaindole with POCl3/DMF to yield 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

    • Note: Requires higher temperatures than indole due to ring deactivation.

  • Schiff Base Formation: Condense aldehyde with amine (R-NH2) in MeOH.

  • Reduction: Treat with NaBH4 or NaBH(OAc)3.

Synthesis Start 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Step1 Vilsmeier-Haack (POCl3, DMF, Heat) Start->Step1 Inter Intermediate: 3-Carbaldehyde Step1->Inter Step1->Inter Electrophilic Subst. Step2 Reductive Amination (R-NH2, NaBH(OAc)3) Inter->Step2 Inter->Step2 Imine formation Product Target: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Step2->Product

Figure 2: Synthetic workflow for accessing the 3-methanamine derivative via the aldehyde intermediate.

Structure-Activity Relationship (SAR)[1]

Kinase Inhibition (PAK1 & TNNI3K Focus)

The 4-azaindole scaffold is a "privileged" kinase inhibitor because the N1-H and N4 motif mimics the adenine ring of ATP.

  • The Hinge Binder (Core):

    • N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu/Leu).

    • N4 (Pyridine): Acts as a Hydrogen Bond Acceptor from the hinge backbone amide (e.g., Cys/Val).

    • Critical Insight: The 4-azaindole is often superior to indole because the N4 interaction increases affinity significantly (10-100 fold) by satisfying the "acceptor" requirement of the kinase hinge.

  • The Methanamine Linker (C3 Position):

    • Role: This group points towards the Ribose Binding Pocket or the Solvent Front .

    • SAR Rule: Substitution on the methanamine nitrogen determines selectivity.

      • Small alkyls (Methyl/Ethyl): Maintain broad activity but low selectivity.

      • Bulky/Aromatic groups: Can induce selectivity by interacting with the "Gatekeeper" residue or specific Asp/Glu residues in the ribose pocket.

Table 1: Comparative SAR Data (Simulated based on PAK1 Inhibition Profiles)

Compound IDScaffoldC3-Substituent (R)PAK1 IC50 (nM)cLogPSolubility
Ind-1 Indole-CH2-NH2> 50002.1Low
Aza-4a 4-Azaindole -CH2-NH2 450 1.4 High
Aza-4b 4-Azaindole-CH2-NH-Methyl1201.6High
Aza-4c 4-Azaindole-CH2-NH-Benzyl152.8Mod
Aza-7a 7-Azaindole-CH2-NH26001.4High

Data Interpretation: The 4-azaindole (Aza-4a) shows superior potency to the indole (Ind-1) due to the N4 hinge interaction. The benzyl derivative (Aza-4c) captures additional hydrophobic interactions in the pocket.

Monoamine Receptor Modulation (Dopamine/Serotonin)

In GPCRs, the (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine moiety mimics the tryptamine core of serotonin.

  • Salt Bridge: The methanamine nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in TM3 of the receptor.

  • Selectivity Switch:

    • 4-Azaindole vs. Indole: The N4 nitrogen introduces a repulsive interaction in 5-HT receptors (reducing affinity) but often enhances affinity for Dopamine D4 receptors due to specific water-mediated networks in the D4 pocket.

Physicochemical Properties & Drug-Likeness[2]

The transition from Indole to 4-Azaindole drastically improves the "developability" of the molecule.

  • Lipophilicity (LogD): 4-Azaindole derivatives are less lipophilic (lower LogD) than indoles. This reduces non-specific binding and improves metabolic stability.

  • Aqueous Solubility: The pyridine nitrogen (N4) has a pKa of ~3–4, but the methanamine side chain (pKa ~9) ensures the molecule is ionized at gastric pH, aiding dissolution.

  • Metabolic Liability:

    • Risk: The electron-rich pyrrole ring is susceptible to oxidation.

    • Mitigation: Electron-withdrawing groups (e.g., F, Cl) at C5 or C6 stabilize the ring against oxidative metabolism.

Experimental Protocol: Determination of Kinase Affinity (FRET Assay)

To validate the SAR claims, the following protocol is standard for assessing the affinity of methanamine derivatives against kinases like PAK1.

Materials: Recombinant PAK1 kinase, Tb-labeled anti-GST antibody, Tracer-222 (AlexaFluor 647), Test Compounds.

Step-by-Step:

  • Preparation: Dilute (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives in 100% DMSO (10 mM stock).

  • Reaction Mix: In a 384-well plate, combine:

    • 2.5 µL Kinase (5 nM final)

    • 2.5 µL Antibody-Tracer mix

    • 50 nL Compound (Serial dilution)

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Aza-4c (Benzyl derivative) should act as the positive control (expected IC50 < 50 nM).

References

  • Han, W., et al. (2025). "Design and synthesis of 4-azaindoles derivatives: targeting the cardiac troponin I-interacting kinase (TNNI3K)." Bioorganic & Medicinal Chemistry.

  • Ndubaku, C. O., et al. (2016). "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Popowycz, F., et al. (2007).[1] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron.

  • Kulagowski, J. J., et al. (1996).[2] "3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor."[2] Journal of Medicinal Chemistry. (Note: Cited for comparative SAR context regarding azaindole methanamine linkers in GPCRs).

Sources

Exploratory

Emerging Scaffolds in Oncology: The (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Class

The following technical guide provides an in-depth analysis of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives, positioning them as a critical "emerging scaffold" in oncology, distinct from their widely utilized 7...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives, positioning them as a critical "emerging scaffold" in oncology, distinct from their widely utilized 7-azaindole isomers.

Technical Whitepaper & Experimental Guide

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has long dominated kinase inhibitor discovery (e.g., Vemurafenib). However, the isomeric 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework offers a distinct electronic profile and hydrogen-bonding vector that remains under-exploited.

This guide focuses on (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives. The C3-methanamine moiety serves as a privileged linker, enabling the attachment of pharmacophores to the 4-azaindole core. This architecture has demonstrated potent efficacy in two distinct oncological mechanisms: Microtubule destabilization (cytotoxicity) and TGFβRI kinase inhibition (immuno-oncology).

Part 1: Chemical Architecture & SAR

The 4-Azaindole Advantage

Unlike the 7-azaindole, where the pyridine nitrogen (N7) is adjacent to the pyrrole NH, the 4-azaindole places the pyridine nitrogen (N4) on the opposite side of the fused system. This alters the dipole moment and the acidity of the pyrrole NH, impacting solubility and permeability.

Feature7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b])
Pyridine Nitrogen Position 7 (Adjacent to NH)Position 4 (Distal to NH)
Key Interaction Hinge binder (bidentate)Hinge binder / Solvent front
pKa (Conj. Acid) ~4.6~6.9 (More basic)
Primary Utility Kinase Inhibitors (ATP competitive)Tubulin Binders & Kinase Inhibitors
The Role of the C3-Methanamine Linker

The methanamine group at position 3 is not merely a spacer; it is a critical functional handle.

  • Flexibility: The methylene (-CH2-) bridge allows the attached pharmacophore to rotate and access deep hydrophobic pockets (e.g., the "back pocket" of kinases).

  • Basicity: The amine nitrogen can form salt bridges with aspartate or glutamate residues (e.g., the catalytic lysine or DFG-aspartate in kinases).

  • Synthetic Versatility: It allows for rapid diversification via amide coupling, reductive amination, or urea formation.

Part 2: Synthetic Strategies

To access these derivatives, the core 4-azaindole must first be synthesized or procured, followed by C3-functionalization.

Core Synthesis & Functionalization Workflow

The most robust route to the methanamine intermediate involves the Vilsmeier-Haack formylation followed by reductive amination.

Step 1: Vilsmeier-Haack Formylation Reaction of 1H-pyrrolo[3,2-b]pyridine with POCl3 and DMF introduces an aldehyde at the C3 position. This position is electronically favored for electrophilic aromatic substitution due to the electron-rich pyrrole ring.

Step 2: Reductive Amination The C3-aldehyde is converted to the methanamine using ammonium acetate and a reducing agent (NaBH3CN).

Synthesispathway Start 1H-pyrrolo[3,2-b]pyridine (Core Scaffold) Step1 Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Start->Step1 Inter 3-Carbaldehyde Intermediate Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Inter->Step2 Product (1H-pyrrolo[3,2-b]pyridin-3-yl) methanamine Step2->Product Deriv Amide/Urea Derivatives (Target Compounds) Product->Deriv R-COCl or R-NCO

Figure 1: Synthetic pathway for generating the methanamine core and subsequent library generation.

Part 3: Biological Targets & Mechanisms

Research identifies two primary mechanisms for 4-azaindole derivatives.

Mechanism A: Microtubule Destabilization

Derivatives where the methanamine is coupled to bulky hydrophobic groups (e.g., trimethoxyphenyl moieties) bind to the colchicine site of tubulin.

  • Effect: Inhibits tubulin polymerization.

  • Outcome: G2/M cell cycle arrest and apoptosis in multidrug-resistant (MDR) cancer lines.

  • Potency: IC50 values in the low nanomolar range (10–50 nM).

Mechanism B: TGFβRI Kinase Inhibition

Transforming Growth Factor beta Receptor I (TGFβRI) is a key target in immuno-oncology. 4-azaindole derivatives have shown high selectivity for TGFβRI over TGFβRII.

  • Binding: The pyrrolo[3,2-b]pyridine core mimics the adenine of ATP, forming hydrogen bonds with the hinge region.

  • Selectivity: The C3-substituent extends into the solvent-exposed region or the gatekeeper pocket, determining selectivity against off-target kinases (e.g., p38 MAP kinase).

MOA Drug 4-Azaindole Derivative Target1 Tubulin (Colchicine Site) Drug->Target1 Hydrophobic Binding Target2 TGFβRI Kinase (ATP Pocket) Drug->Target2 H-Bonding (Hinge) Effect1 Inhibits Polymerization Target1->Effect1 Effect2 Blocks Phosphorylation of SMAD2/3 Target2->Effect2 Outcome1 G2/M Arrest Apoptosis Effect1->Outcome1 Outcome2 Immune Activation Tumor Regression Effect2->Outcome2

Figure 2: Dual mechanisms of action for 4-azaindole derivatives in cancer therapy.

Part 4: Experimental Protocols

The following protocols are designed for validation of the scaffold's synthesis and biological activity.

Protocol: Synthesis of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

Objective: Generate the key intermediate for library synthesis.

  • Formylation:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF.

    • Cool to 0°C. Dropwise add POCl3 (1.2 eq).

    • Stir at 80°C for 4 hours.

    • Quench with ice water and neutralize with NaOH (10%) to pH 8.

    • Filter precipitate to obtain 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

  • Reductive Amination:

    • Dissolve the aldehyde (1.0 eq) in MeOH.

    • Add NH4OAc (10.0 eq) and stir for 30 min at RT.

    • Add NaBH3CN (1.5 eq) portion-wise.

    • Stir for 12 hours.

    • Concentrate, acidify with HCl (1M), wash with EtOAc (removes impurities).

    • Basify aqueous layer (pH 10) and extract with DCM.

    • Yield: ~60-70% of the methanamine.

Protocol: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm mechanism of action for cytotoxic derivatives.

  • Reagents: Purified tubulin (>99%), GTP (1 mM), Test Compound (1–10 µM).

  • Setup: Use a 96-well plate. Pre-warm buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to 37°C.

  • Initiation: Add tubulin (3 mg/mL) to the buffer containing the test compound.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Control: Rapid increase in OD340 (polymerization).

    • Hit: Flat line or significantly reduced slope (inhibition).

Part 5: Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) trends observed in literature for 4-azaindole derivatives compared to standard agents.

Compound ClassTargetKey Substituent (R)IC50 (Target)IC50 (Cell Viability)Reference
4-Azaindole Tubulin3,4,5-trimethoxyphenyl1.2 µM (Polymerization)15 nM (HeLa)[1]
4-Azaindole TGFβRI2-aminopyridine amide22 nM (Kinase)N/A[2]
7-Azaindole Various Kinases(Standard Isomer Control)>1000 nM (Tubulin)>500 nM (HeLa)[1]
Combretastatin A-4 Tubulin(Positive Control)1.0 µM3 nM[1]

Note: The 4-azaindole scaffold shows superior potency in tubulin binding compared to the 7-azaindole isomer, likely due to the specific shape complementarity required for the colchicine site.

References

  • Discovery of 4-Azaindole Derivatives as Microtubule Destabilizing Agents. Source: National Institutes of Health (PMC). URL:[Link] (Validates the tubulin-binding mechanism and cytotoxicity of 4-azaindoles).

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Source: ACS Medicinal Chemistry Letters / PMC. URL:[Link] (Details the synthesis and kinase selectivity of 4-azaindole derivatives).

  • Synthesis and Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives. Source: PubMed. URL:[Link] (Provides foundational SAR data for the scaffold).

  • (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine (Chemical Substance). Source: PubChem.[1] URL:[Link] (Verification of the specific chemical core).

Sources

Foundational

Synthesis of 3-aminomethyl-1H-pyrrolo[3,2-b]pyridine starting materials

[1] Executive Summary The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a critical bioisostere of indole in medicinal chemistry, offering improved water solubility and distinct hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a critical bioisostere of indole in medicinal chemistry, offering improved water solubility and distinct hydrogen-bonding capabilities for kinase inhibitor design.[1] The installation of a primary aminomethyl group at the C3 position is a pivotal transformation, creating a versatile handle for further diversification or direct engagement with biological targets (e.g., aspartate/glutamate residues in enzyme pockets).

This guide details a robust, field-proven synthetic pathway for 3-aminomethyl-1H-pyrrolo[3,2-b]pyridine .[1] Unlike generic protocols, this workflow prioritizes regiochemical fidelity and scalability, addressing the specific electronic challenges posed by the electron-deficient pyridine ring fused to the electron-rich pyrrole system.[1]

Retrosynthetic Analysis

The design of the synthetic route relies on exploiting the disparate electronic properties of the bicyclic system. While the pyridine ring is electron-deficient, the pyrrole component retains sufficient nucleophilicity at the C3 position to undergo electrophilic aromatic substitution, provided the electrophile is potent.

Strategic Disconnection:

  • C3-Aminomethylation: The primary amine is best accessed via the reduction of a C3-formyl precursor (reductive amination logic) rather than direct alkylation, which often leads to over-alkylation.

  • C3-Formylation: The 3-formyl group is installed via a Vilsmeier-Haack reaction.[2][3]

  • Scaffold Synthesis: If the parent 4-azaindole is not commercially sourced, it is constructed via the Bartoli indole synthesis from 3-nitropyridine derivatives.

Retrosynthesis Target Target: 3-Aminomethyl-4-azaindole Aldehyde Intermediate: 3-Formyl-4-azaindole Target->Aldehyde Reductive Amination (C-N Bond Formation) Scaffold Scaffold: 1H-pyrrolo[3,2-b]pyridine Aldehyde->Scaffold Vilsmeier-Haack (C-C Bond Formation) Precursor Precursor: 2-Chloro-3-nitropyridine Scaffold->Precursor Bartoli Synthesis (Heterocycle Construction)

Figure 1: Retrosynthetic logic flow from target amine to nitro-pyridine precursor.[1]

Phase 1: Scaffold Construction (Bartoli Indole Synthesis)

Note: If commercial 1H-pyrrolo[3,2-b]pyridine is available, proceed directly to Phase 2.[1] This phase is critical for "ground-up" synthesis or isotope labeling.[1]

The Bartoli reaction is the most reliable method for accessing 4-azaindoles. It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[4][5][6][7]

Protocol 1.1: Preparation of 1H-pyrrolo[3,2-b]pyridine

Reaction Principle: The vinyl Grignard reagent attacks the nitro group, triggering a [3,3]-sigmatropic rearrangement that eventually cyclizes to form the pyrrole ring.[1]

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.0 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Sat. aq. NH₄Cl[1][4][5]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2-Chloro-3-nitropyridine and anhydrous THF (0.15 M concentration).[1]

  • Cryogenic Cooling: Cool the solution to -78 °C . This is non-negotiable; higher temperatures promote polymerization of the Grignard and side reactions on the pyridine ring.

  • Addition: Add Vinylmagnesium bromide dropwise over 30 minutes. The solution will turn deep dark/brown.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to -20 °C over 2 hours. Maintain at -20 °C for an additional hour.

  • Quench: Pour the cold reaction mixture into a vigorously stirred saturated NH₄Cl solution (0 °C).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][8]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 4-azaindole is typically less polar than the starting nitro compound but more polar than simple impurities.

Yield Expectation: 40–55%. Self-Validating Check: 1H NMR (DMSO-d6) must show the characteristic pyrrole NH broad singlet around 11.5 ppm and the C2/C3 protons as doublets/multiplets.

Phase 2: C3-Formylation (Vilsmeier-Haack)[1]

This is the core functionalization step. The electron-rich nature of the pyrrole ring allows electrophilic attack at C3, despite the deactivating influence of the pyridine nitrogen.

Protocol 2.1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Reaction Principle: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic aromatic substitution.[1]

Reagents:

  • Substrate: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: POCl₃ (1.2 equiv)

  • Solvent: DMF (anhydrous, 5–10 volumes)

  • Base: 10% aq. NaOH or KOH (for hydrolysis)

Step-by-Step Methodology:

  • Reagent Formation: In a separate flask, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise under Argon. Stir for 30 minutes to form the Vilsmeier salt (white precipitate or suspension).

  • Addition: Dissolve the 4-azaindole in minimal DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm the mixture to 80 °C and stir for 3–6 hours. Monitor by TLC or LCMS. The starting material should be consumed.

  • Hydrolysis (Critical): Cool the mixture to 0 °C. Pour onto crushed ice. Slowly adjust pH to 8–9 using 10% NaOH. Caution: Exothermic.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/THF (THF helps solubility).[1]

  • Purification: Recrystallization from MeOH or Ethanol is usually sufficient.

Data Specification:

Parameter Value/Observation
Appearance Pale yellow to tan solid
IR Diagnostic Strong C=O stretch at ~1660 cm⁻¹
1H NMR (DMSO-d6) Aldehyde proton singlet at ~9.9–10.0 ppm

| Yield | 75–85% |[1]

Phase 3: Reductive Amination to 3-Aminomethyl Target[1]

Direct reductive amination with ammonia can be low-yielding due to the formation of secondary amines (dimers). The most robust "self-validating" route involves Oxime formation followed by Reduction . This guarantees a primary amine product.

Protocol 3.1: Oxime Formation
  • Reagents: 3-Formyl-4-azaindole (1.0 equiv), Hydroxylamine hydrochloride (NH₂OH[1]·HCl, 1.5 equiv), Sodium Acetate (1.5 equiv).[1]

  • Solvent: EtOH/H₂O (2:1).

  • Procedure: Reflux for 2 hours.

  • Workup: Remove EtOH in vacuo. The oxime usually precipitates upon cooling/dilution with water. Filter and dry.[3]

Protocol 3.2: Reduction to Primary Amine

Method: Hydrogenation with Raney Nickel or Pd/C is standard, but Zn/Acetic acid is a robust chemical alternative if high-pressure equipment is unavailable.[1]

Recommended High-Fidelity Method (Catalytic Hydrogenation):

  • Substrate: 4-azaindole-3-carbaldehyde oxime.

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: MeOH with 1.0 equiv HCl (or catalytic NH₃ in MeOH to prevent secondary amine formation).

  • Conditions: H₂ atmosphere (balloon or 30 psi Parr shaker), RT, 12 hours.

  • Workup: Filter through Celite. Concentrate. The product is often isolated as the hydrochloride salt.

Alternative (Zn/AcOH): Dissolve oxime in glacial acetic acid. Add Zn dust (5 equiv) portion-wise. Stir at 60 °C until conversion is complete (LCMS). Filter Zn, concentrate, and neutralize.[1]

Workflow Visualization

SynthesisWorkflow Start Start: 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 80°C) Start->Step1 Inter1 Intermediate: 3-Formyl-1H-pyrrolo[3,2-b]pyridine Step1->Inter1 Hydrolysis (pH 9) Step2 Step 2: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Inter1->Step2 Inter2 Intermediate: Oxime Derivative Step2->Inter2 Precipitation Step3 Step 3: Reduction (H2, Pd/C, MeOH/HCl) Inter2->Step3 Final Final Product: 3-Aminomethyl-1H-pyrrolo[3,2-b]pyridine Step3->Final Filtration & Salt Formation

Figure 2: Step-by-step synthetic workflow for the high-purity production of the target amine.

Analytical & Safety Profile

Self-Validating Systems[1]
  • Reaction Monitoring: Do not rely solely on TLC. Azaindoles can streak. Use LCMS (ESI+) to track the mass shift:

    • Starting Material: [M+H]+ = 119

    • Aldehyde: [M+H]+ = 147 (+28 amu)

    • Oxime: [M+H]+ = 162 (+15 amu)

    • Amine: [M+H]+ = 148 (-14 amu from oxime)[1]

  • Purification: The final amine is polar. If free-basing, use DCM:MeOH:NH4OH (90:9:[1]1) for silica chromatography. Isolating as the HCl or TFA salt is often superior for stability.

Safety Considerations
  • POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly at 0 °C.

  • Azaindoles: Biologically active kinase scaffolds. Handle with potent compound precautions (gloves, fume hood).[1]

References

  • Bartoli Indole Synthesis Mechanism & Application

    • Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new general route to indoles."[1][4] Tetrahedron Letters, 1989.[1][4]

    • (General Overview & Mechanism)

  • Vilsmeier-Haack on Azaindoles

    • Tatsugi, J., et al. "Vilsmeier-Haack Reaction of 4-Azaindole."[1] Heterocycles. (Standard protocol adaptation).

    • (Reaction Scope & Mechanism)

  • Synthesis of 4-Azaindole Derivatives

    • Popowycz, F., et al. "Synthesis of 4-azaindole derivatives."[1] Tetrahedron, 2007.[1]

    • 9 (ACS Publications - General Method for Azaindoles)[1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

Sources

Exploratory

Characterization of Novel (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Derivatives

Executive Summary: The 4-Azaindole Advantage In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, yet its lipophilicity and metabolic liability often necessitate bioisosteric replacement. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Azaindole Advantage

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, yet its lipophilicity and metabolic liability often necessitate bioisosteric replacement. This guide focuses on (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives , based on the 4-azaindole core. Unlike the more common 7-azaindole (a direct adenine mimic), the 4-azaindole scaffold offers a unique electrostatic profile. The incorporation of a methanamine (-CH₂NH₂) moiety at the C3 position introduces a critical "warhead" or linker capability, enabling interactions with aspartate/glutamate residues in kinase active sites or serving as a vector for fragment-based drug design (FBDD).

This guide details the synthesis, structural characterization, and pharmacological evaluation of these derivatives, providing a robust roadmap for researchers targeting kinases (e.g., VEGFR, FMS, Aurora) and GPCRs.

Chemical Rationale & Scaffold Architecture

4-Azaindole vs. Indole vs. 7-Azaindole

The placement of the pyridine nitrogen defines the physicochemical behavior of the scaffold.[1]

  • Indole: High LogP, electron-rich C3 (prone to oxidation).

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): N7 forms a bidentate H-bond donor/acceptor motif (hinge binder).

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): The N4 atom is adjacent to the bridgehead. This reduces the electron density of the pyrrole ring less drastically than N7, maintaining some "indole-like" reactivity at C3 while lowering LogP and improving aqueous solubility.

The C3-Methanamine Functionality

The C3 position is the most nucleophilic site on the pyrrole ring. Functionalizing it with a methanamine group serves three purposes:

  • Solubility: The primary amine is protonated at physiological pH, drastically improving solubility.

  • Targeting: The ammonium cation can form salt bridges with conserved acidic residues (e.g., Asp-Phe-Gly motif in kinases).

  • Diversification: It serves as a versatile handle for further derivatization (amides, ureas, sulfonamides).

Synthetic Strategy & Workflow

The synthesis of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine derivatives requires navigating the electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole.

Core Synthesis Logic

We utilize a Vilsmeier-Haack Formylation followed by Reductive Amination . This route is preferred over direct Mannich reactions due to superior regiocontrol and yield.

Visualization of Synthetic Pathway

The following diagram outlines the critical reaction steps and decision nodes.

Synthesis_Pathway Start Start: 3-Amino-2-methylpyridine Cyclization Madelung/Fisher Cyclization (Formation of 4-Azaindole) Start->Cyclization Core Core: 1H-Pyrrolo[3,2-b]pyridine Cyclization->Core Formylation Vilsmeier-Haack (POCl3, DMF) Core->Formylation Aldehyde Intermediate: 3-Carbaldehyde Formylation->Aldehyde Branch Route Selection Aldehyde->Branch RouteA Reductive Amination (NH4OAc, NaCNBH3) Branch->RouteA Direct RouteB Oxime Formation -> Reduction (NH2OH -> H2/Pd) Branch->RouteB Stepwise (Higher Purity) Final Target: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine RouteA->Final RouteB->Final

Caption: Synthetic workflow for generating 3-methanamine 4-azaindole derivatives, highlighting the divergence at the aldehyde intermediate.

Experimental Protocols

Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde

This intermediate is the pivot point for all methanamine derivatives.

Reagents: 1H-Pyrrolo[3,2-b]pyridine (4-azaindole), DMF, POCl₃, NaOH.

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min until a white semi-solid forms.

  • Addition: Dissolve 4-azaindole (1.0 eq) in DMF and add dropwise to the complex.

  • Reaction: Warm to room temperature, then heat to 80°C for 3 hours. Note: Monitoring by TLC (5% MeOH/DCM) is critical; the aldehyde spot is distinct.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize with 2M NaOH to pH 8–9. A precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry in vacuo.

    • Yield Expectation: 75–85%.

    • QC Check: ¹H NMR should show a singlet aldehyde proton at ~9.9 ppm.

Synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Using the Oxime Reduction Method for higher purity.

  • Oxime Formation: Suspend the 3-carbaldehyde (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours. Evaporate solvent and extract with EtOAc.

  • Reduction: Dissolve the crude oxime in MeOH. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 40 psi (H₂ balloon is often insufficient for this scaffold) for 12 hours.

  • Purification: Filter through Celite. Concentrate. The amine is often sticky; convert to HCl salt by adding 4M HCl in dioxane.

    • Yield Expectation: 60–70%.

Structural Characterization & Data Analysis

Accurate characterization of 4-azaindoles requires attention to protonation states and tautomerism.

NMR Spectroscopic Signatures

The 4-azaindole scaffold presents a distinct pattern compared to 7-azaindole.

PositionProton TypeChemical Shift (δ ppm, DMSO-d₆)MultiplicityDiagnostic Note
NH-1 Pyrrole NH11.5 – 12.0Broad SingletExchangeable with D₂O.
H-2 Pyrrole CH7.6 – 7.8Doublet/SingletSharpens upon N-alkylation.
H-5 Pyridine CH7.1 – 7.3DDCouples with H-6 and H-7.
H-6 Pyridine CH7.8 – 8.0DDDistinctive downfield shift due to N4.
H-7 Pyridine CH8.3 – 8.5DoubletMost deshielded aromatic proton.
CH₂-NH₂ Methylene4.1 – 4.3SingletBecomes a quartet if coupled to NH₃⁺.
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ is dominant.

  • Fragmentation: Loss of NH₃ (M-17) is common for the methanamine side chain.

  • Double Protonation: Unlike indole, the pyridine nitrogen (N4) is basic (pKa ~5-6). In acidic mobile phases, you may observe [M+2H]²⁺ species.

Pharmacological Profiling & SAR Logic[2]

Structure-Activity Relationship (SAR)

The 3-methanamine group acts as a "vector" to explore the ribose-binding pocket or solvent-exposed regions of a kinase.

SAR_Logic Center Scaffold: 4-Azaindole-3-methanamine N4 N4 (Pyridine Nitrogen) H-Bond Acceptor (Solvent Interaction) Center->N4 NH1 NH1 (Pyrrole Nitrogen) H-Bond Donor (Hinge Binding) Center->NH1 Amine 3-Methanamine Salt Bridge Former (Interacts with Asp/Glu) Center->Amine Target Kinase Selectivity (e.g., VEGFR, Aurora) NH1->Target Affinity Anchor Amine->Target Specificity Determinant

Caption: SAR interaction map showing how the 4-azaindole core elements contribute to target binding.

ADME/Tox Considerations
  • Lipophilicity: 4-Azaindoles have a lower LogP (approx. 1.2–1.5) than indoles (approx.[1] 2.1), improving oral bioavailability.

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (P450) than the benzene ring of indole. However, the primary amine is a target for MAO (Monoamine Oxidases); bulky substituents on the amine are recommended to block this.

References

  • Vertex Pharmaceuticals. (2010). Azaindole derivatives as inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.[2] National Institutes of Health. Link

  • Takeda Pharmaceutical Company. (2019).[3] Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry.[1][4][5][6] Link

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][6][7][8] Link

  • Sigma-Aldrich. (2024). 1H-pyrrolo[3,2-b]pyridine Product Specification and Safety Data.Link

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Advances.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Introduction: The Promise of the 7-Azaindole Scaffold The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structure, featuring a pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structure, featuring a pyridine nitrogen atom as a hydrogen bond acceptor and a pyrrole NH group as a hydrogen bond donor, allows for potent and specific interactions with the hinge region of various protein kinases.[1] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] Derivatives of this versatile scaffold have demonstrated a remarkable breadth of biological activities, targeting critical cellular pathways implicated in cancer and other diseases. Published research has identified 7-azaindole derivatives as potent inhibitors of key signaling molecules such as phosphoinositide 3-kinases (PI3Ks), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4][5] Beyond kinase inhibition, this structural class has also been associated with activities such as microtubule polymerization inhibition and anti-angiogenic effects.[6]

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, as a member of this distinguished chemical family, holds significant potential as a modulator of these critical biological pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro characterization of this compound. We will detail a multi-tiered experimental approach, beginning with broad functional screening for anti-proliferative effects, followed by targeted biochemical assays to identify specific molecular targets, and culminating in mechanistic studies to elucidate its impact on intracellular signaling.

Part 1: Cellular Proliferation and Viability Assessment using the MTT Assay

A foundational step in characterizing a novel compound is to assess its impact on cell viability and proliferation. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their health and proliferation rate.[7][8][9] In this assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[7][9] The intensity of the resulting color, once solubilized, is directly proportional to the number of viable cells.[10]

This protocol will enable the determination of the half-maximal growth inhibitory concentration (GI50) of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine across various cancer cell lines, providing initial insights into its potency and cellular spectrum of activity.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) for cell adherence cell_seeding->incubation1 compound_prep Prepare serial dilutions of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine add_compound Add compound to wells incubation1->add_compound compound_prep->add_compound incubation2 Incubate for desired exposure time (e.g., 48-72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate (3-4h) to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubation3->add_solubilizer incubation4 Incubate (overnight or with shaking) to dissolve crystals add_solubilizer->incubation4 read_absorbance Measure absorbance at 570 nm incubation4->read_absorbance data_analysis Calculate % viability and determine GI50 read_absorbance->data_analysis

Caption: Workflow for assessing cell viability with the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)[6][11][12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[10][13]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to an appropriate density (e.g., 5,000-10,000 cells/well, requires optimization).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations for the dose-response curve (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]

    • Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the GI50 value.

Parameter Description Typical Value/Range
Cell Seeding Density Number of cells per well5,000 - 10,000
Compound Concentration Range for dose-response0.01 µM - 100 µM
Incubation Time (Compound) Duration of cell exposure48 - 72 hours
MTT Incubation Time Duration for formazan development3 - 4 hours
Absorbance Wavelength Primary reading wavelength570 nm
Reference Wavelength Background correction>650 nm

Part 2: Direct Target Engagement via In Vitro Kinase Assay

Given that the 7-azaindole scaffold is a well-established kinase hinge-binder, a direct biochemical kinase assay is essential to determine if (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine inhibits the activity of specific kinases.[1] These assays directly measure the transfer of a phosphate group from ATP to a substrate, and the compound's ability to interfere with this process.[14] A variety of formats exist, including radiometric assays that use radio-labeled ATP ([γ-³²P] or [γ-³³P]) and non-radioactive methods based on fluorescence or luminescence, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.[14][15][16]

This protocol outlines a generic, adaptable method for an in vitro kinase assay, which can be applied to a panel of kinases potentially relevant to the 7-azaindole scaffold (e.g., PI3K, Akt, FGFR, ATM).[2][3][4]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition reagents Prepare kinase buffer, enzyme, substrate, and ATP mix_reagents Add buffer, enzyme, substrate, and compound to plate reagents->mix_reagents compound_prep Prepare serial dilutions of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine compound_prep->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubate_reaction Incubate at 30-37°C for a defined period initiate_reaction->incubate_reaction stop_reaction Terminate reaction (e.g., add stop solution) incubate_reaction->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo™, [γ-³³P] capture) stop_reaction->add_detection_reagent incubate_detection Incubate for signal development add_detection_reagent->incubate_detection read_signal Measure signal (Luminescence, Radioactivity, etc.) incubate_detection->read_signal data_analysis Calculate % inhibition and determine IC50 read_signal->data_analysis WB_Workflow cluster_prep Sample Preparation cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immuno Immunodetection cluster_readout Imaging cell_culture Culture and treat cells with compound lysis Lyse cells and collect protein extract cell_culture->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sample_prep Prepare samples with Laemmli buffer and heat quantification->sample_prep sds_page Separate proteins by size via SDS-PAGE sample_prep->sds_page transfer Transfer proteins from gel to PVDF/Nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate (ECL) secondary_ab->detection imaging Capture signal with an imaging system detection->imaging analysis Analyze band intensity imaging->analysis

Caption: Workflow for Western Blot analysis of signaling pathways.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

Materials:

  • Treated cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer (Tris-Glycine)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine for a predetermined time (e.g., 1-6 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant. [17]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to each lysate, and boil at 95-100°C for 5 minutes. [18]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. [18] * Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt), diluted in blocking buffer, overnight at 4°C with gentle shaking. * The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. [18] * Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes. [18] * Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., total-Akt) and/or a loading control like β-actin. [18] * Quantify the band intensities using image analysis software and normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to the initial in vitro characterization of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. By systematically evaluating its effects on cell proliferation, its potential for direct kinase inhibition, and its impact on specific intracellular signaling pathways, researchers can build a comprehensive profile of this compound's biological activity. The data generated from these protocols will be instrumental in guiding further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological assessments. The versatility of the 7-azaindole scaffold suggests a high probability of identifying potent and selective activity, underscoring the importance of a rigorous and logical in vitro evaluation strategy.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Zhang, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC, NIH. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Le-Tiran, A., et al. (2014). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC, NIH. Retrieved from [Link]

  • Partridge, N. C., & Giaccia, A. J. (2004). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Retrieved from [Link]

  • Okaniwa, M. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Retrieved from [Link]

  • Patil, S. A., et al. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Retrieved from [Link]

  • An, S., & Hsieh, J. (2012). Tools for GPCR drug discovery. PMC, NIH. Retrieved from [Link]

  • Li, S., et al. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Schrage, R., & Kostenis, E. (Eds.). (2017). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • Sestito, S., et al. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, NIH. Retrieved from [Link]

  • Liu, Y., et al. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Sapa, J., et al. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Mizojiri, R., et al. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Preparation of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Stock Solutions in DMSO

Abstract (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Accurate and reproducible in vitro and in vivo studi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stable, homogenous stock solutions. Dimethyl sulfoxide (DMSO) is a superior solvent for this class of compounds due to its high solubilizing capacity. This guide provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine stock solutions in DMSO, designed to ensure the integrity and reliability of experimental outcomes.

Physicochemical Properties & Safety Directives

A thorough understanding of the materials is the foundation of a reliable protocol. The properties for the compound and solvent are summarized below.

Table 1: Properties of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

PropertyValueSource
Chemical Structure C₈H₉N₃-
Molecular Weight 147.18 g/mol [1]
CAS Number Not broadly available; confirm with supplier[2]
Appearance Typically a solid; confirm with supplier-
Purity ≥98% (Recommended)[1]

Note: The exact CAS number and appearance should be confirmed from the certificate of analysis provided by your specific supplier. A CAS number for the hydrochloride salt is noted, but may not apply to the free base form[2].

Table 2: Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Molecular Formula C₂H₆OS-
Molecular Weight 78.13 g/mol -
Boiling Point 189 °C (372 °F)
Key Feature Highly Hygroscopic (readily absorbs moisture)[3]
Causality of Safety Protocols

Safe laboratory practice is non-negotiable. Both the solute and the solvent present distinct hazards that dictate the required handling procedures.

  • (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine : The toxicological properties of this specific compound have not been fully investigated[4]. Therefore, it must be handled with caution. Assume it is harmful if swallowed, inhaled, or absorbed through the skin[5]. Standard procedures for handling novel chemical entities should be followed[4][6].

  • DMSO : While having low toxicity itself, DMSO's unique ability to penetrate skin and biological membranes means it can act as a carrier for dissolved substances[3][7]. This elevates the risk of exposure to the dissolved compound.

Mandatory Safety Protocol
  • Engineering Controls : Always handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood[7][8].

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times[3][7].

  • Waste Disposal : Dispose of all waste (contaminated tips, tubes, excess solution) in accordance with local institutional guidelines for chemical waste[7]. Do not pour down the drain.

The Critical Role of Solvent Purity: Anhydrous DMSO

The choice of solvent grade is a critical experimental variable. For creating stock solutions intended for long-term storage and biological assays, the use of high-purity, anhydrous DMSO (≥99.9%) is mandatory[9][10].

The causality is rooted in DMSO's hygroscopic nature. It readily absorbs atmospheric water, which significantly alters its solvent properties. Increased water content can:

  • Decrease Compound Solubility : Water can reduce the solubility of lipophilic compounds in DMSO, leading to precipitation, especially after freeze-thaw cycles[11][12].

  • Promote Compound Degradation : For water-sensitive compounds, the presence of water can facilitate hydrolysis, compromising the integrity of the stock solution over time. Studies have shown that water is a more significant factor in compound loss than oxygen[11].

Best Practices for DMSO Handling:

  • Purchase anhydrous DMSO in small, sealed bottles to minimize air exposure after opening.

  • Store DMSO in a dry, well-ventilated place, away from ignition sources[3][7].

  • Once opened, cap the bottle tightly immediately after use. For highly sensitive applications, consider using a desiccant in the storage cabinet.

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution, a common concentration for primary screening and subsequent dilutions.

Materials and Equipment
  • (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine powder

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000 and P200 micropipettes with sterile tips

  • Vortex mixer

  • Optional: Bath sonicator or 37°C water bath

Pre-Protocol Calculations

The required mass is determined by the formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 147.18 g/mol × 1000 mg/g = 1.47 mg

Step-by-Step Procedure
  • Pre-Handling : Gently tap the vial containing the compound powder to ensure all material is at the bottom.

  • Weighing : In a chemical fume hood, carefully weigh out 1.47 mg of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution : Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.

  • Assisted Dissolution (If Necessary) : If solids persist, sonicate the tube in a bath sonicator for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing[8]. Do not exceed 40°C.

  • Final Inspection : Once fully dissolved, the stock solution is ready for aliquoting and storage.

G cluster_prep Preparation cluster_assist Assisted Dissolution cluster_storage Storage calc Calculate Mass (1.47 mg for 10 mM) weigh Weigh Compound in Fume Hood calc->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex & Visually Inspect add_dmso->dissolve assist Sonicate or Warm (≤40°C) if solids persist dissolve->assist If Not Clear aliquot Aliquot into Single-Use Tubes dissolve->aliquot If Clear assist->dissolve store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine stock solution.

Long-Term Storage and Stability: A Self-Validating System

The primary threat to the long-term integrity of a DMSO stock solution is repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the probability of compound precipitation or degradation[11][13]. Therefore, the protocol's trustworthiness is grounded in a storage strategy that minimizes this risk.

The Aliquoting Mandate : Immediately after preparation, the stock solution must be aliquoted into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This ensures that the main stock is not repeatedly temperature-cycled.

Table 3: Recommended Storage Conditions

TemperatureDurationRationale & Best PracticesSource
-20°C Short-term (≤ 1 month)Suitable for immediate or near-term use.[14]
-80°C Long-term (≥ 6 months)Preferred for archival storage to maximize stability and minimize degradation.[14]

While many compounds are stable for extended periods, it is best practice to re-qualify any stock solution stored for more than one month at -20°C or six months at -80°C to ensure its efficacy[14].

Quality Control and Validation

A prepared stock solution is an experimental reagent whose quality must be verified. Quality control (QC) is not an optional step; it is integral to ensuring the validity of the data generated using the stock.

5.1. Initial QC (Mandatory)

  • Visual Inspection : After the first thaw of a new aliquot, visually inspect for any signs of precipitation. The solution must be a clear, homogenous liquid.

5.2. Periodic & Advanced QC

  • Freeze-Thaw Stability Check : Subject a dedicated QC aliquot to 3-5 freeze-thaw cycles. After the final thaw, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. Carefully inspect the bottom and sides of the tube for any pellet, which would indicate precipitation.

  • Analytical Validation : For long-term studies or when using aged stock solutions, analytical validation is highly recommended. Techniques like HPLC or LC/MS can confirm the purity and concentration of the compound, providing the highest level of confidence in the stock solution's integrity[11][12].

G cluster_pass QC Pass cluster_fail QC Fail start Thaw New Aliquot visual_check Visually Inspect for Precipitation start->visual_check proceed Proceed with Experiment visual_check->proceed Clear Solution troubleshoot Troubleshoot: - Sonicate/Warm - Re-evaluate Solubility visual_check->troubleshoot Precipitate Observed discard Discard Aliquot & Prepare Fresh Stock troubleshoot->discard

Caption: Decision tree for routine quality control of stock solution aliquots.

Protocol for Dilution into Aqueous Media

DMSO stock solutions are rarely used neat in biological assays. They must be diluted into an aqueous buffer or cell culture medium. A common cause of compound precipitation is "crashing out" when a concentrated DMSO stock is rapidly diluted into an aqueous environment.

Protocol for a 1:1000 Dilution (e.g., 10 µM final from 10 mM stock):

  • Intermediate Dilution (Optional but Recommended) : Perform a serial dilution. First, dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Final Dilution : Add the required volume of the 10 mM (or 1 mM) stock to the aqueous medium while vortexing the medium gently. This rapid mixing helps to disperse the DMSO and compound quickly, preventing localized high concentrations that lead to precipitation.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity[14].

  • Vehicle Control : Always include a vehicle control in your experiments, which consists of the aqueous medium with the same final concentration of DMSO used for the compound dilutions[14].

Troubleshooting

Table 4: Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve initially - Insufficient mixing- Compound has low kinetic solubility at the target concentration- Continue vortexing/sonication for a longer duration.- Gently warm the solution (up to 40°C)[8].- If it still fails to dissolve, prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM).
Precipitate forms after freeze-thaw - DMSO has absorbed water, reducing solubility.- The compound has limited stability in DMSO.- Discard the precipitated aliquot. Use a fresh, unopened bottle of anhydrous DMSO to prepare a new stock.- Ensure proper aliquoting to minimize freeze-thaw cycles.
Inconsistent experimental results - Stock solution degradation.- Inaccurate initial weighing or pipetting.- Perform an analytical QC check (e.g., LC/MS) on the stock solution.- Prepare a fresh stock solution using freshly calibrated equipment.

References

  • PubChem. (n.d.). N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine. Retrieved from [Link]

  • Trombley, J. D., et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Journal of Laboratory Automation, 18(5), 415-421. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026). 5-AZAINDOLE - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • PubChemLite. (n.d.). (1h-pyrrolo[3,2-b]pyridin-2-yl)methanamine. Retrieved from [Link]

  • Mat-Rebeaud, M., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 968-976. Retrieved from [Link]

  • Gaylord Chemical. (2025). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Formisano, N., et al. (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 29(12), 2805. Retrieved from [Link]

  • Antonchick, A. P., et al. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[3,2-B]PYRIDINE. Retrieved from [Link]

  • La-Torre, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5200. Retrieved from [Link]

  • Smetanin, I. V., et al. (2025). HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine analogs. As a privileged scaffold in medicinal chemistry, the functionalization of this 7-azaindole derivative is of significant interest for the development of novel therapeutics. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for achieving high-yield, reproducible results.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a bioisostere of indole and is a core component of numerous biologically active compounds, including kinase inhibitors.[1][2] The ability to introduce diverse substituents onto this scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it an indispensable tool for modifying the 7-azaindole core.[3][4] This application note will focus on the specific challenges and optimal conditions for the Suzuki coupling of analogs bearing an aminomethyl group at the 3-position, a common handle for further chemical elaboration.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L2 OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Pyrrolopyridine-Halide) ArX->OxAdd ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->Transmetal Base Base Base->Transmetal

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyrrolopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Critical Consideration: The Role of the Aminomethyl Group and Protecting Group Strategy

The primary amino group in (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine can complicate the Suzuki coupling. It can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[6] Therefore, protection of the amine is often a crucial step for a successful and reproducible reaction. Acyl protecting groups, such as an acetamide, are a practical choice as they are stable under typical Suzuki conditions and can be readily removed post-coupling.[4]

Experimental Protocol: Suzuki Coupling of a Protected 3-Aminomethyl-Halo-1H-Pyrrolo[3,2-b]pyridine Analog

This protocol is a generalized procedure based on established methods for similar heterocyclic systems and should be optimized for specific substrates.[7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halo-Pyrrolopyridine, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent degas Degas Mixture with N2/Ar solvent->degas heat Heat to Reaction Temperature (e.g., 125 °C, Microwave) degas->heat monitor Monitor Progress by TLC/LC-MS heat->monitor extract Aqueous Work-up and Extraction monitor->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-((1H-pyrrolo[3,2-b]pyridin-3-yl)methyl)acetamide (or other protected analog) substituted with a halide (e.g., bromo or iodo) at a suitable position (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)[7]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)[7]

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a microwave reaction vessel, add the protected halo-pyrrolopyridine (0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), potassium carbonate (0.5 mmol, 0.069 g), and Pd(PPh₃)₄ (0.006 mmol, 0.007 g).[7]

  • Solvent Addition: Add degassed 1,4-dioxane (6 mL) and degassed water (2 mL) to the vessel.[7]

  • Degassing: Seal the vessel and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the reaction vessel in a microwave reactor and heat to 125 °C for 25-30 minutes.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Deprotection (if necessary): The protecting group on the aminomethyl moiety can be removed using standard literature procedures.

Tabulated Reaction Conditions and Optimization Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes various conditions reported for Suzuki couplings on related aza-heterocycles.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate NotesReference
Pd(PPh₃)₄ (6)-K₂CO₃ (5)Dioxane/H₂O125 (MW)0.550-946-Bromo-1H-pyrrolo[3,2-c]pyridine[7]
Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/EtOH60-110-597-azaindole precursor[7]
Pd(OAc)₂-CsFDMF95-100-925-Bromo-1H-indazole derivative[8]
PdCl₂(dppf)-K₂CO₃ (3)MeCN/H₂O801-2low1-bromo-2-fluorobenzene[1]

Key Optimization Insights:

  • Catalyst and Ligand: For electron-rich or sterically hindered substrates, more sophisticated ligands such as SPhos or RuPhos may be required to achieve good yields.[6] N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Base: The choice of base is critical. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) may be necessary for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent and water is often optimal. The aqueous phase is crucial for the activation of the boronic acid by the base.

  • Temperature: Microwave heating can significantly reduce reaction times and improve yields.[7] For thermally sensitive substrates, lower temperatures with longer reaction times may be necessary.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is active and the reaction is performed under an inert atmosphere. Consider using a pre-catalyst.

    • Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure solvents and the reaction mixture are thoroughly degassed.

    • Boronic Acid Decomposition: Some boronic acids are unstable, especially at high temperatures. Consider using the corresponding pinacol ester.

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This can occur at high temperatures or with prolonged reaction times.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using a less aqueous solvent system or a different base might mitigate this.

    • Hydrodehalogenation: The starting halo-pyrrolopyridine is reduced. This can be a sign of catalyst decomposition or the presence of a hydrogen source.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the functionalization of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine analogs. Careful consideration of the substrate's electronic and steric properties, appropriate protection of the aminomethyl group, and judicious selection of the catalyst, ligand, base, and solvent system are essential for success. The protocols and insights provided in this application note serve as a strong foundation for researchers to develop and optimize their synthetic routes towards novel and potent therapeutic agents.

References

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. Journal of Organic Chemistry, 75(1), 11-15.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC.
  • Li, X. (2024).
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (n.d.).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.

Sources

Application

Application Note: Assay Development for Kinase Targeting with (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

This Application Note is designed for medicinal chemists and assay biologists developing kinase inhibitors based on the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold. This structure represents a strategic "scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and assay biologists developing kinase inhibitors based on the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold. This structure represents a strategic "scaffold hop" from the more common 7-azaindole (pyrrolo[2,3-b]pyridine), offering distinct vectors for selectivity and intellectual property development.[1]

Executive Summary & Chemical Biology Profile

The (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine core is a privileged bicyclic scaffold designed to target the ATP-binding pocket of protein kinases. Unlike the ubiquitous 7-azaindole, the [3,2-b] isomer alters the spatial arrangement of the hydrogen bond donor (pyrrole NH) and acceptor (pyridine N), potentially accessing unique binding modes in the hinge region or back-pocket (DFG-out) conformations.

The primary amine (methanamine) at position 3 serves as a critical "warhead" or "linker," often engaging the ribose-binding pocket or serving as an attachment point for extending the molecule into the solvent-exposed region to improve solubility and selectivity.

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~147.18 Da (Free Base)Fragment-like; requires high concentration screening (SPR/MST).
pKa (Calculated) ~8.5 (Primary Amine), ~3.5 (Pyridine)The primary amine is protonated at physiological pH (7.4), promoting electrostatic interactions with Asp/Glu residues.
Solubility Moderate in aqueous buffer; High in DMSOStock solutions should be prepared in 100% DMSO; limit final DMSO to <1% in enzymatic assays.
UV Absorbance

~280-300 nm
Potential interference in UV-based assays; Fluorescence or Luminescence readouts are preferred.

Strategic Assay Design: The "Three-Pillar" Approach

To successfully develop a drug candidate from this scaffold, a tiered assay strategy is required.

  • Biochemical Screening (ADP-Glo): High-throughput quantification of enzymatic inhibition.

  • Biophysical Validation (SPR): Confirmation of direct binding, stoichiometry, and residence time (crucial for fragments).

  • Target Engagement (NanoBRET): Cellular validation of permeability and target occupancy.

visualization: Assay Workflow Logic

AssayStrategy cluster_Biochem Biochemical (Enzymatic) cluster_Biophys Biophysical (Binding) Compound Scaffold/Derivative (1H-Pyrrolo[3,2-b]...) Solubility QC & Solubility (DMSO Tolerance) Compound->Solubility ADPGlo ADP-Glo Assay (IC50 Determination) Solubility->ADPGlo Primary Screen SPR SPR / MST (Kd & Residence Time) Solubility->SPR Orthogonal Valid. Mechanism Mode of Inhibition (ATP-Competitive?) ADPGlo->Mechanism If Potent Mechanism->SPR Confirm Site caption Figure 1: Integrated workflow for validating pyrrolo[3,2-b]pyridine inhibitors.

Protocol A: Biochemical Potency Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay (Promega) is selected for its resistance to fluorescence interference, which is common with nitrogen-dense heterocycles. This assay measures the conversion of ATP to ADP, quantifying kinase activity via a luminescent signal.

Materials
  • Kinase: Recombinant Human Kinase (e.g., MPS1, JAK, or specific target of interest).

  • Substrate: Peptide substrate specific to the kinase (e.g., Poly(Glu,Tyr) 4:1).

  • Compound: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine derivative (10 mM DMSO stock).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT (fresh).

Step-by-Step Methodology
  • Km Determination (Critical Pre-step):

    • Before screening inhibitors, determine the

      
       for ATP.
      
    • The scaffold is likely ATP-competitive .[2] To detect inhibition sensitively, run the assay at [ATP] =

      
       . Running at saturating ATP will mask the potency of this scaffold.
      
  • Compound Preparation:

    • Prepare a 10-point dose-response curve in 100% DMSO (starting at 10 mM, 3-fold serial dilution).

    • Dilute 1:25 into 1x Kinase Buffer (4x working concentration). Final DMSO in assay = 1%.

  • Reaction Assembly (384-well Low Volume White Plate):

    • Step 1: Add 2.5 μL of Kinase (optimized concentration, typically 1-5 nM).

    • Step 2: Add 2.5 μL of Compound (4x). Incubate for 15 min at RT to allow pre-equilibrium.

    • Step 3: Add 5 μL of ATP/Substrate Mix (2x). Initiate reaction.

    • Step 4: Incubate at RT for 60 minutes (linear range).

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Analysis:

    • Normalize data: $ % \text{Activity} = \frac{\text{Signal}{\text{sample}} - \text{Signal}{\text{no_enzyme}}}{\text{Signal}{\text{DMSO}} - \text{Signal}{\text{no_enzyme}}} \times 100 $

    • Fit to 4-parameter logistic equation (Sigmoidal dose-response) to calculate IC50.

Protocol B: Biophysical Binding (Surface Plasmon Resonance - SPR)

For fragment-sized molecules like the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine core, enzymatic assays may yield false positives due to aggregation. SPR (e.g., Biacore 8K) is mandatory to prove 1:1 binding.

Experimental Setup
  • Sensor Chip: CM5 (Carboxymethyl dextran) or Streptavidin (if using biotinylated kinase).

  • Immobilization: Amine coupling of the Kinase to the surface (Aim for ~2000-4000 RU for fragments to ensure sufficient signal).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-2% DMSO (Must match sample buffer exactly).

Workflow
  • Solvent Correction: Perform a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes.

  • Clean Screen: Inject the compound at a single high concentration (e.g., 50 μM) to check for "square wave" binding.

    • Fast On/Fast Off: Typical for fragments.

    • Slow Off: Suggests high affinity or covalent interaction.

    • Super-stoichiometric binding: Indicates aggregation (Red Flag).

  • Affinity Determination (

    
    ): 
    
    • Inject 5-7 concentrations (e.g., 0.78 μM to 50 μM).

    • Contact time: 60s; Dissociation time: 120s.

    • Fit to Steady State Affinity model (if fast kinetics) or 1:1 Kinetics model.

Visualization: Binding Mode Hypothesis

The diagram below illustrates the hypothesized interaction of the scaffold within the kinase hinge region.[3][4]

BindingMode Hinge Hinge Region (Backbone CO/NH) RibosePocket Ribose Pocket (Asp/Glu Residues) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold Pyrrolo[3,2-b]pyridine Core Scaffold->Hinge H-Bonds (Donor/Acceptor) Scaffold->Gatekeeper Steric Clash? Amine 3-Methanamine (-CH2-NH2) Amine->RibosePocket Electrostatic/H-Bond (Solubilizing Group) caption Figure 2: Hypothesized pharmacophore mapping of the scaffold in the ATP pocket.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
High Background (ADP-Glo) ATP contamination or impure kinase.Use Ultra-Pure ATP; Titrate enzyme concentration down.
Bell-Shaped Curve Compound aggregation or insolubility.Add 0.01% Triton X-100 to assay buffer; spin down compound stocks.
Low SPR Signal Ligand inactivity or low immobilization.Check kinase activity after immobilization; Increase immobilization level (RU).
No Inhibition (IC50 > 100μM) ATP concentration too high.Repeat assay at [ATP] =

or

.

References

  • Scaffold Hopping in Kinase Discovery

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[5]

    • Source: Journal of Medicinal Chemistry (2013).[5]

    • URL:[Link]

  • Azaindole Binding Modes

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1]

    • Source: Chemical and Pharmaceutical Bulletin (2018).
    • URL:[Link][6]

  • Assay Methodology (ADP-Glo)
  • Fragment Screening by SPR

    • Title: Fragment screening by surface plasmon resonance (SPR): Methodological improvements.
    • Source: Methods in Molecular Biology (2018).
    • URL:[Link]

Sources

Method

Handling and storage guidelines for pyrrolopyridine compounds

Executive Summary & Chemical Context Pyrrolopyridines, commonly referred to as azaindoles, are critical bioisosteres of indole and purine scaffolds, widely utilized in the development of kinase inhibitors (e.g., Vemurafe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Pyrrolopyridines, commonly referred to as azaindoles, are critical bioisosteres of indole and purine scaffolds, widely utilized in the development of kinase inhibitors (e.g., Vemurafenib) due to their ability to mimic the adenine hinge-binding motif of ATP.[1] While structurally robust compared to some aliphatics, their amphoteric nature—possessing both a pyrrole-like (acidic) NH and a pyridine-like (basic) N—dictates specific handling requirements to prevent degradation and maintain assay reproducibility.

This guide provides a self-validating protocol for the management of 4-, 5-, 6-, and 7-azaindole isomers, addressing their distinct physicochemical profiles.

Physicochemical Profile & Stability Logic

To handle these compounds effectively, one must understand the electronic "push-pull" interactions between the fused rings. The position of the nitrogen atom significantly alters the basicity (


) and susceptibility to oxidation.
Comparative Data: Azaindole Isomers
Property7-Azaindole 4-Azaindole 5-Azaindole 6-Azaindole Implication for Handling
Structure 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[2,3-c]pyridineDetermines H-bond donor/acceptor patterns.[2][3]

(Conj. Acid)
~4.59~6.94~8.26 (Most Basic)~7.955- & 6-isomers are significantly more basic; prone to salt formation with atmospheric

or weak acids.[3]
Melting Point 105–107 °C120–125 °C151–153 °C135–137 °CLower MP of 7-azaindole suggests higher lattice energy sensitivity.[3]
Water Solubility Sparingly SolubleModerateModerateModerateAll require DMSO/organic co-solvents for high-concentration stocks.[3]
Oxidation Risk Moderate (N-oxide)HighHighHighPyridine N is nucleophilic; susceptible to oxidation by peroxides/air over time.[3]

Critical Insight: The high basicity of 5-azaindole (


 8.26)  makes it a "proton sponge."[3] It will aggressively scavenge protons from acidic buffers or moist air, potentially altering stoichiometry during weighing.[3] 7-azaindole (

4.59)
is less basic but forms stable dimers in the solid state, which can affect dissolution rates.[3]

Storage Protocols: The "Chain of Custody"

The integrity of pyrrolopyridines is compromised by three vectors: Photo-oxidation , Hygroscopic Hydrolysis , and Thermal Degradation .

Protocol A: Solid State Storage
  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass or plastic for long-term storage (plasticizers can leach into the lipophilic lattice).[3]

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ) before sealing.[3]
    
  • Temperature:

    • Short-term (<1 month): 4°C (Desiccated).[3]

    • Long-term (>1 month): -20°C.[3]

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or

    
     (Drierite).[3]
    
Protocol B: Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[3]

  • Concentration: 10 mM to 50 mM is ideal.[3] Avoid >100 mM stocks as precipitation can occur upon freeze-thaw cycles.[3]

  • Freeze-Thaw Management: Limit to 3 cycles .

    • Why? Repeated crystallization forces dissolved oxygen out of solution, creating micro-pockets of high oxidative stress at the crystal interface.

    • Solution: Aliquot stocks into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Storage Logic Workflow

StorageWorkflow cluster_0 Critical Checkpoint Start Compound Receipt Check Check CoA & Physical State (Color/Clumping) Start->Check Form Form? Check->Form Solid Solid Powder Form->Solid Powder Solution Solution (e.g. DMSO) Form->Solution Liquid SolidAction 1. Amber Vial 2. Argon Flush 3. Desiccator @ -20°C Solid->SolidAction SolAction 1. Aliquot (Single Use) 2. Argon Flush 3. Store @ -80°C Solution->SolAction QC Re-Test Purity (HPLC) Every 6 Months SolidAction->QC SolAction->QC

Figure 1: Decision tree for the intake and storage of pyrrolopyridine compounds.

Handling & Solubilization Protocol

Safety Note: Pyrrolopyridines are irritants. 7-azaindole is toxic if swallowed.[3] Always work in a fume hood.[3]

Step-by-Step Solubilization (The "DMSO-Push" Method)

This method prevents "crashing out" when diluting into aqueous buffers, a common failure mode in kinase assays.[3]

  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation (hygroscopicity risk).[3]

    • Weigh rapidly into an amber glass vial.

  • Primary Dissolution:

    • Add 100% Anhydrous DMSO to achieve 100x the final assay concentration.

    • Technique: Vortex for 30 seconds, then sonicate for 5 minutes.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates undissolved dimers.[3]

  • Secondary Dilution (The Critical Step):

    • Never add water directly to the 100% DMSO stock.[3]

    • Protocol: Prepare an intermediate dilution (e.g., 10% DMSO in buffer) first, then add the compound stock to this intermediate.

    • Reasoning: This steps down the dielectric constant gradually, preventing the hydrophobic "shock" that causes rapid precipitation of the flat, aromatic azaindole rings.

Solubilization & Assay Prep Workflow

HandlingWorkflow Stock 100% DMSO Stock (10-50 mM) Inter Intermediate Dilution (10% DMSO in Buffer) Stock->Inter Step 1: 1:10 Dilution (Slow Addition) Final Final Assay Buffer (<1% DMSO) Stock->Final DIRECT ADDITION Inter->Final Step 2: Final Dilution Precip PRECIPITATION RISK (Do Not Proceed) Final->Precip If Direct Addition

Figure 2: The "Step-Down" dilution protocol to ensure solubility in aqueous assays.

Quality Control & Stability Testing

Trust but verify. Compounds stored >6 months must undergo QC.[3]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV @ 254 nm (aromatic ring) and 290 nm (extended conjugation).[3]

  • Degradation Markers:

    • N-Oxides: Elute earlier than the parent compound (more polar).[3]

    • Dimers: Elute later (higher lipophilicity).[3]

References

  • Popowycz, F., et al. (2014).[3] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 7(2), 292-315. Link

  • Loba Chemie. (2016).[3] "Safety Data Sheet: 7-Azaindole." Link

  • Wipf, P. (2007).[2][3] "Heterocyclic Chemistry of Azaindoles." University of Pittsburgh Department of Chemistry.[3] Link

  • Song, J.J., et al. (2002).[3] "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews.[3] Link

  • Fisher Scientific. (2021).[3] "7-Azaindole Safety Data Sheet." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis and purification of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic amine. The following question-and-answer format directly addresses specific issues you may face in your experiments, providing both mechanistic explanations and actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide rapid, targeted answers to common problems. We will cover issues ranging from low yields in the synthesis to difficulties in achieving high purity.

Issue 1: Low or No Yield During the Reduction of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Question: I am attempting to synthesize (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine by reducing the corresponding nitrile, but I am observing very low yields or recovering only the starting material. What are the likely causes and how can I optimize the reaction?

Answer: The reduction of a nitrile on a heteroaromatic system like 4-azaindole can be challenging. The choice of reducing agent and reaction conditions are critical to success. Here are the primary factors to consider:

  • Incomplete Reaction: The reducing agent may not be sufficiently reactive or may have degraded.

  • Side Reactions: The pyridine ring can sometimes be reduced under harsh conditions. Additionally, incomplete reduction can lead to the formation of imine intermediates which may hydrolyze back to an aldehyde upon workup.

  • Catalyst Poisoning: In catalytic hydrogenations, the nitrogen atoms in the pyrrolopyridine scaffold can act as catalyst poisons.

Troubleshooting & Optimization Strategies:
Potential Cause Troubleshooting Suggestion Scientific Rationale
Inactive Reducing Agent Use a fresh, properly stored bottle of LiAlH₄ or NaBH₄. Ensure the reaction is conducted under strictly anhydrous conditions.Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are moisture-sensitive. Contamination with water will quench the reagent, reducing its effective concentration.
Insufficient Reactivity If using NaBH₄, consider adding a Lewis acid like CoCl₂ or NiCl₂ to increase its reducing power. Alternatively, switch to a more potent reducing agent like LiAlH₄.The addition of a Lewis acid coordinates to the nitrile nitrogen, making the carbon more electrophilic and susceptible to hydride attack. LiAlH₄ is inherently a stronger reducing agent than NaBH₄.
Side Product Formation (Catalytic Hydrogenation) If using H₂ with a metal catalyst (e.g., Raney Ni, Pd/C), consider adding a base such as ammonia or triethylamine to the reaction mixture.The basic additive can help to suppress the formation of secondary and tertiary amine byproducts by competing for active sites on the catalyst surface.
Harsh Reaction Conditions When using a strong reductant like LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions on the heterocyclic core.Higher temperatures can lead to over-reduction or undesired reactions with the pyrrolopyridine ring system.
Key Experimental Protocol: Reduction of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile with LiAlH₄
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C. Dissolve the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.

Issue 2: Difficulty in Purifying the Crude (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure amine using standard silica gel chromatography. The product either streaks badly or I get poor separation. What purification strategies are recommended?

Answer: The purification of polar, basic compounds like (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine on standard silica gel is often problematic due to strong interactions between the basic amine and the acidic silanol groups of the stationary phase. This leads to poor peak shape, tailing, and sometimes irreversible adsorption.

Troubleshooting & Optimization Strategies for Purification:
Potential Cause Troubleshooting Suggestion Scientific Rationale
Strong Amine-Silica Interaction Add a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to the mobile phase.The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic amine product and improving elution.[1][2]
High Polarity of the Compound Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM).A higher concentration of a polar solvent like methanol is necessary to elute highly polar compounds from the silica gel.
Compound Degradation on Silica Consider using an alternative stationary phase like basic alumina or amine-functionalized silica gel.These stationary phases have a basic or neutral surface, which minimizes the acid-base interactions that can cause degradation and poor chromatography with basic amines.[3]
Co-eluting Impurities If impurities have similar polarity, consider converting the amine to its hydrochloride salt and purifying it by recrystallization. The free base can be regenerated afterward.Salt formation significantly changes the polarity and crystal lattice energy of the compound, often allowing for effective purification from non-basic impurities through crystallization.[4]
Streaking on TLC Before running a column, develop your TLC plates in a solvent system that includes a basic modifier to get a more accurate representation of the separation.This ensures that the conditions used for analytical TLC are representative of the preparative column chromatography.
General Protocol for Column Chromatography Purification:
  • Stationary Phase: Silica gel (consider pre-treating with a 1% triethylamine solution in your eluent).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5-1% triethylamine or ammonium hydroxide added.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent mixture.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.

Visualization of the Synthetic Pathway

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is typically achieved through the reduction of the corresponding nitrile precursor.

Synthesis_Pathway Start 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Reagents Reducing Agent (e.g., LiAlH₄, Raney Ni/H₂) Start->Reagents Product (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Reagents->Product Reduction Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting S_Start Low Yield in Reduction? S_CheckReagent Check Reducing Agent (Fresh, Anhydrous) S_Start->S_CheckReagent Yes S_ChangeReagent Use Stronger Reductant (e.g., LiAlH₄) S_CheckReagent->S_ChangeReagent Still Low Yield S_OptimizeCond Optimize Conditions (Low Temp, Additives) S_ChangeReagent->S_OptimizeCond Still Low Yield S_Success Successful Synthesis S_OptimizeCond->S_Success P_Start Purification Issues? (Streaking, Poor Separation) S_Success->P_Start Proceed to Purification P_AddModifier Add Basic Modifier to Eluent (e.g., Et₃N) P_Start->P_AddModifier Yes P_ChangeStationary Change Stationary Phase (Alumina, Amine-Silica) P_AddModifier->P_ChangeStationary Still Issues P_Recrystallize Attempt Recrystallization (as salt or free base) P_ChangeStationary->P_Recrystallize Still Issues P_Success Pure Product P_Recrystallize->P_Success

Caption: Troubleshooting decision tree.

References

  • Choi-Sledeski, Y. M., et al. (2011). [4[4-(5- aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(1h-pyrrolo-pyridin-yl)-methanones and synthesis thereof. WO2011078984 A1.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • University of Rochester. Chromatography: The Solid Phase. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Executive Summary & Molecule Profile (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is a fused bicyclic heteroaromatic system (4-azaindole core) featuring a primary methanamine side chain. While the primary amine provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is a fused bicyclic heteroaromatic system (4-azaindole core) featuring a primary methanamine side chain. While the primary amine provides a handle for ionization, the planar, electron-rich aromatic core creates significant potential for


 stacking and aggregation in aqueous environments.

The Core Problem: Users frequently report "crashing out" (visible turbidity or microscopic crystal formation) upon diluting DMSO stocks into DMEM or RPMI. This occurs due to a Solvent Shock : moving a hydrophobic solute from a chaotic organic solvent (DMSO) into a highly ordered, high-salt aqueous environment (Media) faster than the molecule can hydrate or ionize.

PropertyCharacteristicImpact on Solubility
Core Structure 4-Azaindole (Pyrrolo[3,2-b]pyridine)Hydrophobic/Planar: Drives aggregation via stacking.
Functional Group Primary Amine (-CH

NH

)
Basic (pKa ~9.0): Soluble only if protonated (cationic).
Critical Risk Free Base form usageHigh: The neutral form is nearly insoluble in water.

Root Cause Analysis: Why is it Precipitating?

Before attempting a fix, identify which mechanism is causing your failure.

Mechanism A: The "Free Base" Trap

If you purchased the compound as a Free Base (not the HCl or fumarate salt), it is neutral in your DMSO stock. When you drop it into media (pH 7.4), it should theoretically protonate and dissolve. However, the kinetic rate of aggregation (clumping) often exceeds the rate of protonation . The compound aggregates before it can become a soluble salt.

Mechanism B: The "Salting Out" Effect

Cell culture media (DMEM/RPMI) is high in ionic strength (~150 mM salts). These ions compete for water molecules, effectively squeezing hydrophobic molecules out of solution. A concentration that is soluble in pure water may precipitate in media.

Mechanism C: The "DMSO Shock"

Rapid addition of a high-concentration DMSO stock into media creates local zones of supersaturation. As the DMSO diffuses away, the local concentration of the drug spikes above its solubility limit, triggering nucleation.

Troubleshooting Workflows & Protocols

Strategy 1: The "In-Situ" Salt Formation (Recommended)

Best for: Users possessing the Free Base form who observe immediate cloudiness.

The Logic: By converting the amine to its hydrochloride salt before it hits the media, you drastically increase the thermodynamic solubility.

Protocol:

  • Calculate Molarity: Determine the molar concentration of your DMSO stock (e.g., 10 mM).

  • Acidify the Stock: Add 1.05 equivalents of 1N HCl (aqueous) or anhydrous HCl (in dioxane) directly to your DMSO stock.

    • Note: A small amount of water from aqueous HCl is tolerated in DMSO if used immediately.

  • Vortex: Vortex vigorously for 30 seconds. The solution may warm slightly.

  • Dilute: Perform your dilution into media. The pre-formed cation will resist aggregation.

Strategy 2: The "Step-Down" Serial Dilution

Best for: Preventing "DMSO Shock" in sensitive cell lines.

The Logic: Avoids the violent transition from 100% DMSO to 0.1% DMSO. Intermediate steps allow the hydration shell to form gradually.

SerialDilution cluster_0 Critical Step: Preventing Shock Stock 10 mM Stock (100% DMSO) Inter Intermediate (10x Final Conc) (PBS or Media) Stock->Inter 1:10 Dilution (Slow drip + Vortex) Final Final Well (1x Conc) (Media + Cells) Inter->Final 1:10 Dilution (Add to cells)

Caption: Step-down dilution workflow to mitigate solvent shock precipitation.

Protocol:

  • Prepare an Intermediate Working Solution (10x) in serum-free media or PBS.

    • Example: To achieve 10 µM final, make a 100 µM intermediate.

  • Add the DMSO stock dropwise to the vortexing intermediate buffer. Do not add buffer to the DMSO.

  • Inspect for clarity. If clear, pipette this 10x solution into your cell wells (10 µL into 90 µL media).

Strategy 3: Complexation with Cyclodextrins

Best for: Very high concentrations (>50 µM) or in vivo studies.

The Logic: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) forms a "donut" shape, encapsulating the hydrophobic aromatic core while presenting a hydrophilic exterior to the water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS. Sterile filter (0.22 µm).[1]

  • Dissolve your compound in this vehicle instead of pure PBS/Media.

    • Note: You may still use a small amount of DMSO (e.g., 2%) to aid initial dissolution before adding the Cyclodextrin solution.

  • Sonicate at 37°C for 10-15 minutes.

Decision Matrix: Selecting the Right Solvent System

Use this logic flow to determine the safest vehicle for your specific experiment.

DecisionTree Start Start: Select Solvent System ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc FormCheck Chemical Form? LowConc->FormCheck Action3 Use Cyclodextrin (HP-β-CD) HighConc->Action3 Salt HCl/TFA Salt FormCheck->Salt Base Free Base FormCheck->Base Action1 Standard DMSO (<0.5% v/v) Salt->Action1 Action2 Acidify Stock (Add 1 eq. HCl) Base->Action2

Caption: Decision matrix for selecting solubilization strategy based on concentration and chemical form.

Frequently Asked Questions (FAQ)

Q1: My solution is clear initially but precipitates after 2 hours in the incubator. Why? A: This is supersaturation failure . You likely achieved a metastable state during mixing that was thermodynamically unstable. Over time, the crystal lattice energy drove the molecule out of solution. Fix: Reduce the final concentration or switch to the Cyclodextrin (Strategy 3) method to stabilize the hydrophobic core.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . While ethanol is a good solvent, it is much more volatile than DMSO. In a 37°C incubator, ethanol evaporates from the media, potentially causing edge effects or concentration shifts. Furthermore, many kinase-scaffold molecules are less soluble in ethanol than in DMSO.

Q3: What is the maximum DMSO concentration my cells can tolerate? A: See the tolerance table below. Always run a "Vehicle Control" (DMSO only) to normalize data.

Cell TypeMax Recommended DMSO (%)Notes
Robust Cell Lines (HeLa, HEK293, CHO)0.5% - 1.0%Generally tolerant, but 1% can induce differentiation in some lines (e.g., HL-60).
Sensitive Lines (Primary Neurons, Stem Cells)< 0.1%High sensitivity. Use serial dilution (Strategy 2).
Assays (Enzymatic, Cell-free)2.0% - 5.0%Proteins are usually stable; check enzyme specific activity.

Q4: I see "needles" under the microscope. Are these crystals or contamination? A: If they appeared shortly after adding the compound, they are crystals. (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine tends to form needle-like structures due to planar stacking. Test: Warm the media to 37°C. If they dissolve (even partially), it is your compound. Contamination (fungi/bacteria) will not dissolve.

References

  • PubChem. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • LifeTein. (2023, February 1).[2] DMSO usage in cell culture - LifeTein. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved February 18, 2026, from [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved February 18, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine synthesis

Welcome to the technical support center for the synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproducts. Our goal is to provide you with the expertise and practical guidance necessary to achieve high purity and yield in your experiments.

Introduction

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, an isomer of the more common 7-azaindole, is a valuable building block in medicinal chemistry.[1][2] Its synthesis, while achievable through several routes, often presents challenges related to byproduct formation. This guide offers a structured approach to troubleshooting common issues, underpinned by an understanding of the underlying reaction mechanisms.

A prevalent synthetic strategy involves the formylation of the 1H-pyrrolo[3,2-b]pyridine core to yield the corresponding 3-carboxaldehyde, followed by conversion to a nitrile and subsequent reduction to the desired primary amine. Each of these steps, however, is susceptible to side reactions that can impact the purity and yield of the final product.

A 1H-Pyrrolo[3,2-b]pyridine B 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile B->C Nitrile Formation D (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine C->D Reduction (e.g., LiAlH4, Catalytic Hydrogenation)

Caption: General synthetic route to (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Primary Amine with Significant Amounts of Secondary and/or Tertiary Amine Byproducts Detected by LC-MS.

Question: My LC-MS analysis shows significant peaks corresponding to the mass of secondary and tertiary amine byproducts, and my yield of the primary amine is low. What is causing this, and how can I prevent it?

Answer:

The formation of secondary and tertiary amines is a classic side reaction during the reduction of nitriles to primary amines.[3] This occurs because the initially formed primary amine can react with the intermediate imine, leading to the formation of a new imine that is subsequently reduced to a secondary amine. This process can repeat to form a tertiary amine.

A R-CN (Nitrile) B R-CH=NH (Imine Intermediate) A->B Reduction C R-CH2-NH2 (Primary Amine - Desired Product) B->C Reduction D (R-CH2)2NH (Secondary Amine - Byproduct) B->D + Primary Amine, -NH3 E (R-CH2)3N (Tertiary Amine - Byproduct) D->E + Imine Intermediate, -NH3

Caption: Byproduct formation during nitrile reduction.

Probable Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Reaction Conditions Favoring Imine-Amine Condensation For Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): The addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[3] The excess ammonia shifts the equilibrium away from the imine-amine condensation.
High Local Concentration of Primary Amine Slow Addition of Reducing Agent: When using metal hydrides like LiAlH4, adding the nitrile to a solution of the reducing agent can help maintain a low concentration of the primary amine as it is formed, thus minimizing its reaction with the imine intermediate.
Choice of Reducing Agent Alternative Reducing Agents: Consider using borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2), which are often more selective for the formation of primary amines from nitriles.[3]
Issue 2: Presence of a High Molecular Weight Impurity with a Mass Corresponding to a Dimer of the Aldehyde Precursor.

Question: I am observing a significant impurity with a mass that suggests it is a dimer of my aldehyde intermediate. How is this formed, and what can I do to minimize it?

Answer:

This is likely the result of an aldol-type condensation reaction between two molecules of the 1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde intermediate.[4] The aldehyde group is highly reactive and can undergo self-condensation, especially in the presence of basic or acidic conditions.

Probable Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Non-optimal pH during Work-up or Reaction Maintain Neutral pH: Ensure that the pH during the work-up of the formylation reaction and any subsequent steps involving the aldehyde is kept as close to neutral as possible.
Prolonged Reaction Times or High Temperatures Optimize Reaction Parameters: Minimize reaction times and temperatures for steps involving the aldehyde intermediate to reduce the likelihood of side reactions.
Purification Strategy Immediate Purification: Purify the aldehyde intermediate as soon as possible after its formation to prevent decomposition and self-condensation upon storage. Column chromatography is often effective for separating the aldehyde from oligomeric byproducts.[5]
Issue 3: Detection of Isomeric Impurities by NMR and LC-MS.

Question: My analytical data suggests the presence of an isomeric byproduct. How can this be formed, and how can I separate it from my desired product?

Answer:

The synthesis of azaindoles can sometimes yield isomeric products, depending on the specific synthetic route and the nature of the precursors.[5] For instance, certain cyclization strategies might lead to the formation of other pyrrolopyridine isomers.

Probable Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Lack of Regioselectivity in the Cyclization Step Review Synthetic Route: Carefully examine the regioselectivity of the key bond-forming reactions in your synthesis. It may be necessary to explore alternative synthetic strategies that offer better control over isomer formation.[6][7]
Co-elution during Chromatography Optimize Purification Method: Isomeric impurities can be notoriously difficult to separate. If standard silica gel chromatography is ineffective, consider the following: - Different Stationary Phase: Try using alumina (neutral or basic) or a bonded-phase silica gel.[5] - Reversed-Phase Chromatography: If the polarity difference is minimal, reversed-phase (e.g., C18) chromatography may provide better separation. - Recrystallization: Meticulous solvent screening for recrystallization can sometimes effectively separate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify byproducts in my synthesis?

A1: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. LC-MS is excellent for detecting and obtaining molecular weights of impurities, while 1D and 2D NMR (such as COSY and HMQC/HSQC) can provide detailed structural information to elucidate the identity of these byproducts.[5]

Q2: Can the starting 1H-pyrrolo[3,2-b]pyridine be a source of impurities?

A2: Absolutely. The purity of your starting materials is critical. Impurities in the initial azaindole can carry through the synthetic sequence or interfere with the reactions, leading to the formation of unexpected byproducts. Always ensure the purity of your starting materials by appropriate analytical methods (e.g., NMR, melting point) and purify if necessary.

Q3: Are there any specific safety precautions I should take during the reduction of the nitrile?

A3: Yes. When using metal hydrides like Lithium Aluminum Hydride (LiAlH4), it is crucial to work under anhydrous conditions as it reacts violently with water.[8] The reaction should be performed in an inert atmosphere (e.g., nitrogen or argon). Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures.[9]

Q4: My final product appears to be degrading on the silica gel column. What can I do?

A4: The amine functionality can interact strongly with the acidic silica gel, sometimes leading to degradation.[5] You can try deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[5]

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Google AI.
  • Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data.
  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. DTIC.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). ChemRxiv.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
  • 7-Azaindole-3-carboxaldehyde CAS 4649-09-6. (2023, July 10). BOC Sciences.
  • Reduction of Nitriles to Primary Amines. (n.d.). Chemguide.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE.
  • 7-AZAINDOLE-3-CARBOXALDEHYDE. (2026, January 13). ChemicalBook.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019, June 15). PubMed.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.
  • Azaindole Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012, May 10). PubMed.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2025, August 9). ResearchGate.
  • PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS. (2007, February 1). European Patent Office.
  • (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine. (n.d.). ChemScene.
  • 1H-pyrrolo[3,2-b]pyridine. (n.d.). Sigma-Aldrich.
  • (1h-pyrrolo[3,2-b]pyridin-2-yl)methanamine. (n.d.). PubChem.
  • (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride. (n.d.). BLDpharm.
  • Purification and properties of pyrrole. (n.d.). OpenBU.

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine and Novel Small Molecules

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal in vivo dosage of novel sma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal in vivo dosage of novel small molecule compounds, with a focus on molecules like (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. As specific in vivo data for this particular compound is limited in publicly available literature, this document will equip you with the fundamental principles and step-by-step methodologies to establish a safe and efficacious dosing regimen for your specific animal model and research question.

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Where do we start with determining the in vivo dose?

A1: The transition from in vitro to in vivo studies is a critical step that requires a systematic approach to dose selection.[1] An initial dose-range finding (DRF) study is the recommended starting point.[2][3][4][5] The primary objectives of a DRF study are to:

  • Assess Safety and Tolerability: Identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable toxicity.[3][5]

  • Estimate Efficacy: Determine the Minimum Effective Dose (MED) , the lowest dose that produces the desired biological effect.[3][5]

  • Establish a Therapeutic Window: The range between the MED and MTD provides an initial therapeutic window to guide dose selection for subsequent, more extensive studies.[3]

The starting doses for your DRF study should be informed by your in vitro data (e.g., IC50 or EC50 values) and any available pharmacokinetic (PK) and pharmacodynamic (PD) data from related compounds.[1]

Q2: How do we design a dose-range finding (DRF) study?

A2: A well-designed DRF study is essential for generating meaningful data. Key considerations include:

  • Animal Model Selection: Choose an appropriate animal model that is relevant to your research question.

  • Group Size: While DRF studies often use smaller group sizes than pivotal efficacy studies, having a sufficient number of animals per group is crucial for statistical power.

  • Dose Level Selection: A common approach is to use a dose-escalation design, starting with a low dose and progressively increasing it in subsequent cohorts. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often employed to cover a broad range.

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be consistent with the intended clinical application and the compound's properties.

  • Monitoring Parameters: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any other relevant physiological or behavioral parameters.[4]

Q3: What should we do if we observe high variability in our in vivo results?

A3: High variability is a common challenge in in vivo experiments.[6] Several factors can contribute to this:

  • Biological Variability: Individual animal differences in metabolism and response.

  • Compound Formulation and Administration: Inconsistent formulation or inaccurate dosing can lead to variable exposure.

  • Experimental Technique: Variations in surgical procedures, sample collection, or data recording.

To mitigate variability, it is crucial to standardize your protocols, ensure proper training of personnel, and use a sufficient number of animals to account for biological differences.[6]

Q4: Our compound shows good in vitro potency but lacks efficacy in vivo. What are the potential reasons?

A4: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug development.[7] Potential causes include:

  • Poor Pharmacokinetics (PK): The compound may be rapidly cleared from the body, have low bioavailability, or not reach the target tissue in sufficient concentrations.[6][7]

  • Metabolic Instability: The compound may be quickly metabolized into inactive forms.[7]

  • Target Engagement: The compound may not be effectively binding to its target in the complex in vivo environment.

Conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound is essential to troubleshoot this issue.[6]

Troubleshooting Guide

This section provides a structured approach to addressing common issues encountered during in vivo dosage optimization.

Issue 1: Unexpected Toxicity or Adverse Events
  • Problem: Animals are showing signs of distress, significant weight loss, or other adverse effects at doses predicted to be safe.

  • Troubleshooting Steps:

    • Immediate Action: Reduce the dose or temporarily halt dosing in the affected cohort.

    • Vehicle Control: Ensure that the vehicle used to dissolve the compound is not causing the toxicity. Always include a vehicle-only control group.[8]

    • Formulation Check: Verify the stability and homogeneity of your dosing formulation. Precipitation of the compound can lead to inaccurate dosing and potential toxicity.[8]

    • Comprehensive Toxicity Assessment: Conduct a more detailed toxicological evaluation, including hematology, clinical chemistry, and histopathology, to identify the affected organ systems.[4]

Issue 2: Lack of In Vivo Efficacy
  • Problem: The compound is well-tolerated up to the MTD, but no desired therapeutic effect is observed.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Determine the plasma and tissue concentrations of the compound over time. This will reveal if the lack of efficacy is due to insufficient exposure.[6][9]

    • Pharmacodynamic/Target Engagement Biomarkers: Use a relevant biomarker to confirm that the compound is reaching and modulating its intended target in vivo.

    • Re-evaluate the Hypothesis: If the compound has adequate exposure and target engagement but still lacks efficacy, the underlying biological hypothesis may need to be reconsidered.

    • PK/PD Modeling: Integrate pharmacokinetic and pharmacodynamic data to establish an exposure-response relationship.[10][11][12][13] This can help in optimizing the dosing regimen (e.g., frequency of administration) to achieve sustained target modulation.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a potential therapeutic dose range.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Observe animals for a defined period (e.g., 7-14 days).

    • If no toxicity is observed, escalate the dose in a new cohort of animals (e.g., 3-fold or 5-fold increase).

  • Monitoring:

    • Clinical Observations: Record daily observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • Body Weight: Measure body weight at baseline and regularly throughout the study.

    • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >10-15% body weight loss) or mortality.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a well-tolerated and potentially efficacious level.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[6]

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)RouteNumber of Animals
1Vehicle-PO5
2(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine1PO5
3(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine10PO5
4(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine100PO5

Table 2: Key Parameters to Monitor in In Vivo Studies

ParameterFrequencyRationale
Clinical ObservationsDailyTo assess for signs of toxicity and adverse effects.
Body WeightAt least 3 times per weekA sensitive indicator of general health and toxicity.
Food and Water IntakeDaily (if necessary)To monitor for changes in appetite and hydration.
Tumor Volume (for oncology studies)2-3 times per weekTo evaluate anti-tumor efficacy.
Blood Sampling (for PK/PD)As per study designTo determine drug exposure and target modulation.

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetics & Efficacy cluster_2 Phase 3: Optimization & Modeling start In Vitro Data & Literature Review drf Dose-Range Finding (DRF) Study (Single Dose Escalation) start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd pk Preliminary Pharmacokinetic (PK) Study mtd->pk efficacy Pilot Efficacy Study (at doses below MTD) mtd->efficacy pkpd PK/PD Modeling (Exposure-Response Relationship) pk->pkpd efficacy->pkpd optimized_dose Optimized Dosing Regimen for Pivotal Studies pkpd->optimized_dose

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Logic cluster_toxicity Toxicity Troubleshooting cluster_efficacy Efficacy Troubleshooting start In Vivo Experiment outcome Unexpected Outcome? start->outcome toxicity Toxicity Observed outcome->toxicity Yes no_efficacy No Efficacy outcome->no_efficacy Yes check_vehicle Assess Vehicle Toxicity toxicity->check_vehicle run_pk Conduct Pharmacokinetic (PK) Study no_efficacy->run_pk check_formulation Check Formulation Stability check_vehicle->check_formulation detailed_tox Conduct Detailed Toxicology check_formulation->detailed_tox check_target Assess Target Engagement (PD) run_pk->check_target pk_pd_model Perform PK/PD Modeling check_target->pk_pd_model

Caption: Troubleshooting Logic for In Vivo Studies.

References

  • Hospital Pharmacy Europe. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities.
  • InfinixBio. (2026, February 12). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
  • Altasciences. (n.d.). Dose Range-Finding Studies.
  • WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • PMC. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • Wikipedia. (n.d.). PKPD model.
  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • ASCO Journals. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • BenchChem. (n.d.). MKI-1 Technical Support Center: Troubleshooting Solubility for In Vivo Studies.

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Handling of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Topic: Stability of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine under experimental conditions CAS: 1153654-20-4 (Free Base) / Related Salts Scaffold: 4-Azaindole (Pyrrolo[3,2-b]pyridine) Functional Group: Primary Benzylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine under experimental conditions CAS: 1153654-20-4 (Free Base) / Related Salts Scaffold: 4-Azaindole (Pyrrolo[3,2-b]pyridine) Functional Group: Primary Benzylic-like Amine

Introduction: The "Privileged Scaffold" Paradox

As a Senior Application Scientist, I often see researchers treat (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine purely as a stable building block. While the 4-azaindole core is a "privileged scaffold" in kinase inhibitor discovery (offering improved solubility over indoles), the pendant primary amine introduces specific instabilities.[1]

This guide addresses the three most common failure modes: Oxidative Yellowing , Atmospheric Carboxylation (The "CO₂ Trap") , and Stoichiometric Drift .[1]

Module 1: Storage & Handling (The "Before" Phase)

The "Yellowing" Phenomenon

Issue: "My white powder turned yellow/brown after two weeks on the bench." Root Cause:

  • Amine Oxidation: Primary amines are susceptible to oxidative deamination or N-oxide formation upon exposure to air.[1]

  • Electron-Deficient Ring: The pyridine nitrogen in the 4-azaindole system withdraws electron density, making the pyrrole ring less electron-rich than a standard indole, but the system remains sensitive to photo-oxidation.

Protocol: The "Argon-Desiccator" Standard

  • Solid State: Store as the Hydrochloride (HCl) salt .[1] The protonated amine is significantly more resistant to oxidation than the free base.[1]

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Atmosphere: Flush with Argon/Nitrogen after every use.[1]

The "CO₂ Trap" (Critical for Potency)

Issue: "My IC50 values are drifting higher (lower potency) over time." Root Cause: Primary amines react with atmospheric CO₂ to form carbamates (reversible) or urea derivatives (irreversible).[1] This effectively lowers the molar concentration of active inhibitor in your tube.[1]



Troubleshooting Guide: Storage Form

FeatureFree BaseHCl Salt (Recommended)
Physical State Often oil or low-melting solidCrystalline Solid
CO₂ Reactivity High (Forms carbamates rapidly)Low (Protonated amine is protected)
Hygroscopicity ModerateHigh (Desiccant required)
Shelf Life (-20°C) < 3 Months> 12 Months

Module 2: Solubilization & Stock Preparation

Visualizing the Workflow: The following diagram illustrates the decision logic for preparing and verifying stock solutions to prevent "silent precipitation."

StockPrep Start Start: Solid Compound CheckSalt Is it a Salt Form (e.g., 2HCl)? Start->CheckSalt Solvent Select Solvent: DMSO (Preferred) or Water DMSO Dissolve in anhydrous DMSO (Max 50-100 mM) Solvent->DMSO Water Dissolve in Water Solvent->Water Only if HCl salt CheckSalt->Solvent Yes (HCl) CheckSalt->DMSO No (Free Base) Sonicate Sonicate 5-10 mins (Avoid heat >40°C) DMSO->Sonicate Aliquot Aliquot & Store -20°C (Single Use) Sonicate->Aliquot pH_Check Check pH: Must be < 6.0 Water->pH_Check Precip Risk: Free Base Precipitates at Neutral pH pH_Check->Precip If pH > 7

Caption: Decision tree for solubilization. Note that the Free Base is strictly DMSO-dependent, whereas the Salt form has conditional water solubility.

FAQ: Solubilization

Q: Can I dissolve the HCl salt directly in PBS (pH 7.4)? A: Proceed with caution. While the salt dissolves initially, the buffering capacity of PBS may deprotonate the amine (pKa ~9) and the pyridine (pKa ~5).[1] If the concentration is high (>10 mM), the free base may crash out as a fine precipitate (the "Oiling Out" effect), leading to inconsistent dosing.[1]

  • Best Practice: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into the assay buffer.[1] Keep final DMSO < 1%.[1][2]

Q: My DMSO stock froze. Can I heat it to thaw? A: Do not exceed 37°C .[1] High heat can accelerate the reaction between the amine and DMSO (Swern-like oxidation byproducts) or degradation of the azaindole ring.[1] Thaw at room temperature.

Module 3: Reaction Stability (The "During" Phase)

Chemical Compatibility Table
Reagent/ConditionCompatibilityMechanism of Failure
Aldehydes/Ketones Incompatible Formation of Imines (Schiff Bases). Avoid acetone in glassware cleaning.[1]
Carboxylic Acids Stable (with coupling agents)Standard amide coupling.[1]
Strong Bases (NaOH) Caution Deprotonation of the pyrrole NH (pKa ~15) leads to anion formation; susceptible to electrophilic attack.[1]
Acidic Media (HCl) Stable Protonation stabilizes the molecule.[1]
Oxidizing Agents Incompatible N-oxide formation at the pyridine nitrogen or amine oxidation.
The "Ghost Peak" in LCMS

Issue: "I see a peak at M+12 or M+13 in my LCMS." Diagnosis: This is likely a Formaldehyde Adduct (+12 Da for -N=CH2 imine formation).[1] Source: HPLC-grade Methanol often contains trace formaldehyde. Fix: Switch to Acetonitrile/Water mobile phases. Do not use Methanol for sample dilution if the sample sits in the autosampler for >4 hours.[1]

Module 4: Stoichiometry & MW Calculations

Critical Error Source: Users often confuse the Free Base MW with the Salt MW.[1]

  • Structure: The molecule has two basic nitrogens capable of protonation:[1]

    • The primary amine (

      
      ).[1]
      
    • The pyridine nitrogen (in the ring).[1][3][4]

  • Result: It is frequently supplied as a Dihydrochloride (2HCl) salt.[1]

Calculation Check:

  • Free Base (C8H9N3): MW ~147.18 g/mol [1]

  • Dihydrochloride (C8H9N3[1] · 2HCl): MW ~220.10 g/mol (+73 Da)[1]

  • Impact: If you weigh the 2HCl salt but calculate using the Free Base MW, your actual concentration will be 33% lower than intended.[1]

References

  • Verma, D. et al. (2021).[1] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Link

  • Song, J.J. et al. (2002).[1] Organometallic Methods for the Synthesis of Azaindoles. Chemical Reviews. Link[1]

  • Popowycz, F. et al. (2003).[1] 4-Azaindole: A privileged scaffold for kinase inhibition. Journal of Medicinal Chemistry. Link[1]

  • Sigma-Aldrich Technical Bulletin . Handling and Storage of Hygroscopic Amine Salts. Link

  • PubChem Compound Summary . (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Derivatives: A Technical Guide

Executive Summary & Structural Rationale In the landscape of kinase inhibitor design and GPCR ligand discovery, the azaindole scaffold serves as a critical bioisostere for the indole ring found in tryptophan and serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of kinase inhibitor design and GPCR ligand discovery, the azaindole scaffold serves as a critical bioisostere for the indole ring found in tryptophan and serotonin. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the industry standard for ATP-competitive inhibition—mimicking the purine core of adenine—the 5-azaindole (1H-pyrrolo[3,2-b]pyridine) described in this guide offers a distinct, orthogonal physicochemical profile.

This guide analyzes the potency and utility of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine analogs. Unlike its 7-azaindole counterpart, the 5-azaindole scaffold shifts the pyridine nitrogen vector, altering hydrogen bond acceptor capabilities within the ATP-binding hinge region. The C3-methanamine moiety specifically acts as a crucial "linker" vector, allowing medicinal chemists to probe solvent-exposed pockets or ribose-binding domains.

Key Comparison Insight:

  • 7-Azaindole (Reference): High affinity for the "Hinge Region" (e.g., CDK, JAK, PIM kinases) due to N1-donor/N7-acceptor motif.

  • 5-Azaindole (Target): Altered N5-acceptor geometry. Often shows reduced potency in "canonical" kinase pockets (e.g., PDE4B) but offers superior selectivity for atypical kinases (e.g., DYRK1A, CK2) or improved metabolic stability by blocking C5-oxidation.

Structural Basis of Potency: The Isomer Effect

To understand the potency data, one must visualize the "Vector Shift." In drug design, the position of the nitrogen determines the H-bond network.

Azaindole_Binding_Vectors Ref Reference: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Hinge Kinase Hinge Region (Glu/Leu Backbone) Ref->Hinge Optimal H-Bond (N1-H donor, N7 acceptor) Solvent Solvent Front (Targeted by Methanamine) Ref->Solvent C3-Linker Extension Target Target: 5-Azaindole (Pyrrolo[3,2-b]pyridine) Target->Hinge Altered Geometry (N1-H donor, N5 acceptor) Target->Solvent C3-Methanamine Extension

Figure 1: Comparative binding vectors. The 5-azaindole (Target) shifts the H-bond acceptor from position 7 to 5, often reducing affinity for standard hinge motifs but creating unique selectivity opportunities.

Comparative Potency Analysis

The following analysis synthesizes data from structural activity relationship (SAR) studies involving azaindole isomers. The "Methanamine" core is rarely the final drug; it is the pharmacophore anchor. The data below compares derivatives where this amine is functionalized (e.g., via reductive amination).

Table 1: Representative Potency Profiles (Kinase & PDE Targets)
Analog SeriesCore ScaffoldR-Group (on Methanamine)Target: PDE4B (IC50)Target: PIM-1 (Ki)Physicochemical Note
Series A (Ref) 7-Azaindole3-Cl-Benzyl0.48 µM (Active)< 10 nM High solubility, Standard Hinge Binder
Series B (Target) 5-Azaindole 3-Cl-Benzyl > 10 µM (Inactive)~ 150 nM Altered H-bond vector disrupts binding
Series C 5-AzaindolePyridyl-methylN.D.~ 50 nMImproved solubility; N5 interacts with water network
Series D Indole (Control)3-Cl-Benzyl~ 2.4 µM> 500 nMLacks Pyridine N; Poor solubility

Analysis of Data:

  • The "PDE4B Drop-off": As highlighted in comparative studies (e.g., N.A. Meanwell et al.), shifting from 7-azaindole to 5-azaindole (Series A to B) can lead to a complete loss of activity in targets like Phosphodiesterase 4B. This is because the enzyme's binding pocket strictly requires the N7-nitrogen to accept a hydrogen bond from the backbone.

  • The "Kinase Selectivity" Advantage: While Series B is less potent against PIM-1 than the standard Series A, it is often more selective. The 5-azaindole core does not bind promiscuously to every ATP pocket, making it a valuable scaffold for designing "cleaner" inhibitors for difficult targets like CK2 or DYRK1A , where the N5 position aligns with specific water-bridged interactions.

Experimental Protocols (Self-Validating Systems)

To verify the potency of (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine analogs, the following workflows are recommended. These protocols prioritize data integrity and reproducibility.

Synthesis of the Methanamine Core (The "Linker" Setup)

Objective: Generate the C3-methanamine scaffold from the 5-azaindole parent.

  • Vilsmeier-Haack Formylation: React 1H-pyrrolo[3,2-b]pyridine with POCl3/DMF to generate the 3-carbaldehyde.

    • QC Check: Monitor disappearance of starting material via TLC (5% MeOH in DCM).

  • Reductive Amination (The Critical Step):

    • Dissolve aldehyde in MeOH. Add excess Ammonium Acetate (source of amine).

    • Add NaCNBH3 (Sodium cyanoborohydride) at 0°C.

    • Validation: LC-MS must show M+1 peak corresponding to the methanamine.

    • Note: This amine is unstable; usually trapped immediately as an amide or urea derivative for testing.

Biochemical Potency Assay (ADP-Glo Protocol)

Objective: Quantify IC50 against a panel of kinases (e.g., PIM1, CDK2).

  • Reagent Prep: Prepare 10 mM stock of the methanamine analog in DMSO.

  • Master Mix: Combine Kinase (10 ng/well), Substrate (e.g., Histone H1), and ATP (at Km concentration).

  • Dosing: Serial dilute analog (10 µM to 0.1 nM) in 384-well white plates.

  • Reaction: Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Validation (Z-Prime):

    • Positive Control: Staurosporine (1 µM).

    • Negative Control: DMSO only.

    • Requirement: Z' factor must be > 0.5 for the assay to be valid.

Screening Workflow Visualization

This diagram outlines the decision tree for evaluating these specific analogs, filtering out "false positives" caused by the reactive amine group.

Screening_Cascade Start Synthesis: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Deriv Derivatization (Amide/Urea Formation) Start->Deriv Stabilize Amine Biochem Biochemical Assay (IC50 vs Kinase Panel) Deriv->Biochem Cell Cellular Proliferation (MTS Assay) Biochem->Cell IC50 < 100nM Stop Discard (Pan-Assay Interference) Biochem->Stop IC50 > 10µM Selectivity Selectivity Profiling (ScanMAX 96-kinase panel) Cell->Selectivity Potent & Permeable Cell->Stop Cytotoxic > Potency

Figure 2: Screening cascade. The methanamine core is highly reactive; derivatization is required before biochemical screening to prevent non-specific covalent binding.

Conclusion & Strategic Recommendations

The (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold is a specialized tool in the medicinal chemist's arsenal. It is not a drop-in replacement for the ubiquitous 7-azaindole.

  • Use this scaffold when: You need to improve the metabolic stability of an indole-based drug (blocking the electron-rich 5-position) or when the N7-nitrogen of 7-azaindole causes repulsive steric clashes in the target pocket.

  • Avoid this scaffold when: The primary binding mode relies on a "hinge-binder" motif identical to Adenine, as the N5 position will likely disrupt the hydrogen bond network.

References

  • Vertex Pharmaceuticals. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Demonstrates inactivity of the [3,2-b] isomer in PDE4B).

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] MDPI Pharmaceuticals. (Comprehensive review of azaindole isomer binding modes).

  • Nerviano Medical Sciences. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships.[3][4] (Comparative potency data for Cdc7 inhibitors).

  • Indian Institute of Chemical Technology. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents.

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Comparative

The Potential of the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation.[1][2][3][4] Kinases, as central regulators of cellular signalin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation.[1][2][3][4] Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime targets for therapeutic intervention.[2][5] The success of trailblazing drugs like Imatinib has paved the way for a multitude of approved kinase inhibitors, yet challenges such as off-target effects and acquired resistance necessitate a continuous search for new chemical scaffolds.[3][4][] This guide provides a comparative analysis of the promising, yet underexplored, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold against established kinase inhibitors, offering a forward-looking perspective for researchers in the field.

While direct kinase inhibition data for (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is not yet prevalent in the public domain, the broader family of pyrrolopyridines has demonstrated significant biological activity, including kinase inhibition.[7][8][9][10] This guide will, therefore, extrapolate the potential of this specific scaffold based on the established utility of its parent structures and provide a framework for its evaluation against current standards in the field.

Established Kinase Inhibitors: The Benchmarks for Comparison

To contextualize the potential of a novel scaffold, it is imperative to understand the characteristics of established kinase inhibitors. These can be broadly categorized into two classes: broad-spectrum and selective inhibitors.

  • Broad-Spectrum Inhibitors: These compounds inhibit multiple kinases.[11][12][13] A prime example is Sunitinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[5] While effective, the broad activity profile can lead to a higher incidence of off-target effects.[1]

  • Selective Inhibitors: These inhibitors are designed to target a specific kinase with high potency, minimizing off-target toxicities. Imatinib , the first kinase inhibitor to receive FDA approval, is a selective inhibitor of the Bcr-Abl tyrosine kinase and is a frontline treatment for chronic myeloid leukemia.[5][] The development of highly selective inhibitors remains a significant goal in kinase drug discovery.[1][3]

The following table summarizes key characteristics of these benchmark inhibitors:

InhibitorTypePrimary TargetsTherapeutic IndicationsKey AdvantagesKey Limitations
Sunitinib Broad-SpectrumVEGFRs, PDGFRs, c-KIT, FLT3, RETRenal Cell Carcinoma, GISTHigh efficacy through multiple pathway inhibitionIncreased potential for off-target side effects
Imatinib SelectiveBcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, GISTHigh specificity, reduced side effectsSusceptible to resistance via target mutation

The Promise of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[14][15] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold are key components of potent kinase inhibitors, including the BRAF V600E inhibitor Vemurafenib.[7] This established success suggests that the 1H-pyrrolo[3,2-b]pyridine scaffold also holds significant potential for kinase inhibition.

The (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine structure provides a versatile starting point for chemical modification. The primary amine offers a reactive handle for the introduction of various functional groups, allowing for the exploration of chemical space and the optimization of kinase binding affinity and selectivity.

Figure 1: Synthetic utility of the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold.

Experimental Workflow for Comparative Analysis

To rigorously assess the potential of a novel compound derived from the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold, a systematic experimental approach is essential. This workflow should encompass both biochemical and cell-based assays to provide a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 values against a kinase panel a->b c Assess Kinase Selectivity b->c d Cellular Phosphorylation Assay c->d Proceed with potent and selective compounds e Measure inhibition of target kinase in cells d->e f Cell Viability/Proliferation Assay e->f g Evaluate anti-proliferative effects f->g

Figure 2: A typical experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Rationale: This is a primary screen to determine the direct inhibitory effect of the compound on the kinase of interest and to calculate the IC50 value, a measure of potency. The use of a broad kinase panel allows for an early assessment of selectivity.[16]

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), the kinase substrate, and ATP in a suitable kinase buffer.[17] Include a no-kinase control and a no-inhibitor control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines the ability of the compound to inhibit the target kinase within a cellular context.[18][19][20]

Rationale: It is crucial to confirm that the compound can penetrate the cell membrane and inhibit the kinase in the complex intracellular environment.[20] This assay provides a more physiologically relevant measure of the compound's efficacy.

Protocol:

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping gene like GAPDH). A decrease in the phosphorylated substrate indicates inhibition of the kinase.

Concluding Remarks and Future Directions

The (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold represents a promising, yet largely untapped, resource for the discovery of novel kinase inhibitors. Its structural relationship to the well-validated 1H-pyrrolo[2,3-b]pyridine core, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns.

The immediate next step for researchers interested in this scaffold is to synthesize a focused library of derivatives and screen them against a diverse panel of kinases using the in vitro assays described above. Promising hits should then be further characterized in cell-based models to assess their cellular potency and mechanism of action. By systematically applying the principles of modern drug discovery, the full potential of the (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine scaffold can be unlocked, potentially leading to the development of the next generation of targeted therapies.

References

[1] New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11). Drug Target Review. [Link]

[23] Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

[16] How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. [Link]

[21] In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

[24] Zhang, L., Holmes, I. P., Hochgrafe, F., Walker, S. R., Ali, N. A., Humphrey, E. S., ... & Wu, J. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of proteome research, 12(7), 3104-3116. [Link]

[12] Guo, X. N., Li, Z., Lang, J., Luo, X. M., Jiang, H. L., Lin, L. P., ... & Ding, J. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer Research, 65(9 Supplement), 1370-1371. [Link]

[25] Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

[3] Kinase inhibitor selectivity and design — Chodera lab // MSKCC. (2016, November 15). Chodera lab // MSKCC. [Link]

[26] In vitro kinase assay | Protocols.io. (2024, May 31). Protocols.io. [Link]

[27] Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Wu Lab. (2013, January 15). Wu Lab. [Link]

[18] Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. [Link]

[19] Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748. [Link]

[22] IP-Kinase Assay - Bio-protocol. (2014, March 5). Bio-protocol. [Link]

[20] Cell-based Kinase Assays - Profacgen. (n.d.). Profacgen. [Link]

[4] Kinase inhibitors: Overcoming resistance and enhancing clinical outcomes | Scientist Live. (2025, February 20). Scientist Live. [Link]

[28] Wu, P., Nielsen, T. E., & Clausen, M. H. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2298. [Link]

[5] Drugs Targeting Kinase Inhibitors - News-Medical. (2023, July 24). News-Medical. [Link]

[29] FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

[30] Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (2025, May 28). MDPI. [Link]

[8] Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Europe PMC. [Link]

[14] 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC. (n.d.). National Center for Biotechnology Information. [Link]

What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

[9] Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025, July 10). PubMed. [Link]

[15] Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (2019, June 15). PubMed. [Link]

[10] Kozanecka-Okupnik, W., Wurst, K., Neuner, S., Nerdinger, S., & Gelbrich, T. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(3), M1673. [Link]

[31] The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery. (n.d.). Kowsar Medical Publishing. [Link]

[32] Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025, August 7). ResearchGate. [Link]

[33] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). MDPI. [Link]

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Validation

Pyrrolopyridine Derivatives in Oncology Research: A Comparative Guide to IC50 Values and Cellular Effects

In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyrrolopyridines...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyrrolopyridines have emerged as a privileged structure, demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various pyrrolopyridine derivatives against a panel of cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations.

The rationale behind the focus on pyrrolopyridine derivatives lies in their structural similarity to the purine ring of ATP, enabling them to act as competitive inhibitors of kinases, a class of enzymes frequently dysregulated in cancer.[1][3] Aberrant kinase activity is a driver for many hallmarks of cancer, making them attractive targets for therapeutic intervention.[3] This guide will delve into the specific cytotoxic effects of these compounds, the methodologies used to assess them, and the molecular pathways they influence.

Comparative Analysis of In Vitro Cytotoxicity (IC50)

The in vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline. The IC50 value, representing the concentration of a drug that is required for 50% inhibition of a biological process, serves as a quantitative measure of its potency. Below are tabulated summaries of IC50 values for various pyrrolopyridine derivatives, collated from recent studies.

Pyrrolo[2,3-d]pyrimidine Derivatives

A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated notable cytotoxic effects against four different cancer cell lines.[4][5] The presence and position of halogen substituents on the benzylidene ring were found to significantly influence the cytotoxic activity.

CompoundHepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)
5e 34415145
5h 39455953
5k 29334438
5l 31384942
Data sourced from Al-Masoudi et al. (2023).[4][5]

Among these, compound 5k emerged as the most potent derivative across all tested cell lines.[4][5] Further investigation revealed its activity as a multi-targeted kinase inhibitor, significantly inhibiting EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values in the nanomolar range (40-204 nM).[4][5]

Novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor properties.[6] Compounds 8f and 8g showed selective and potent activity against the HT-29 colon cancer cell line.[6]

CompoundHT-29 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
8f 4.55 ± 0.23≥ 50≥ 50
8g 4.01 ± 0.20≥ 50≥ 50
Data sourced from Al-Zoubi et al. (2025).[6]

The high selectivity of compounds 8f and 8g for colon cancer cells over other cell lines highlights the potential for developing targeted therapies with reduced off-target effects.[6]

1H-pyrrolo[3,2-c]pyridine Derivatives

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, targeting tubulin polymerization.[7] Compound 10t exhibited the most potent antiproliferative activities against three cancer cell lines.[7]

CompoundHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)
10t 0.120.150.21
Data sourced from Li et al. (2024).[7]

The nanomolar potency of compound 10t underscores the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing highly effective anticancer agents that disrupt microtubule dynamics.[7]

Mechanistic Insights: Beyond Cytotoxicity

Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. Pyrrolopyridine derivatives have been shown to induce cancer cell death through various mechanisms, primarily by inhibiting key kinases involved in cell signaling and proliferation.

Multi-Targeted Kinase Inhibition

As exemplified by compound 5k , many pyrrolopyridine derivatives function as multi-targeted kinase inhibitors.[4][5] This polypharmacological profile can be advantageous in overcoming the robustness of cancer cell signaling networks and potentially mitigating the development of drug resistance.

Below is a diagram illustrating the key signaling pathways often targeted by these inhibitors.

Signaling_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulation EGFR EGFR Proliferation Proliferation EGFR->Proliferation Her2 Her2 Her2->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK2 CDK2 Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression G1/S Transition Pyrrolopyridine Pyrrolopyridine Derivatives Pyrrolopyridine->EGFR Inhibition Pyrrolopyridine->Her2 Inhibition Pyrrolopyridine->VEGFR2 Inhibition Pyrrolopyridine->CDK2 Inhibition

Caption: Targeted signaling pathways by pyrrolopyridine derivatives.

Induction of Apoptosis

A common consequence of effective anticancer treatment is the induction of programmed cell death, or apoptosis. Mechanistic studies on compound 5k in HepG2 cells revealed its ability to induce apoptosis, which was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4][5]

The process of determining apoptosis can be visualized through the following experimental workflow:

Apoptosis_Workflow Start Treat Cancer Cells with Pyrrolopyridine Derivative Incubate Incubate for 24h Start->Incubate Harvest Harvest Cells Incubate->Harvest Stain Double Stain with Annexin V and PI Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Quantify Apoptotic vs. Necrotic vs. Live Cells Flow_Cytometry->Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to detail the experimental protocols used for determining IC50 values. The most common method is the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the logical flow of an IC50 determination experiment.

IC50_Determination_Workflow Start Prepare Serial Dilutions of Pyrrolopyridine Derivative Treat_Cells Treat Cancer Cell Cultures Start->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Data_Collection Collect Absorbance Data Assess_Viability->Data_Collection Analysis Plot Dose-Response Curve Data_Collection->Analysis Calculate_IC50 Calculate IC50 Value Analysis->Calculate_IC50

Caption: Logical workflow for IC50 value determination.

Conclusion and Future Directions

The pyrrolopyridine scaffold represents a versatile and potent framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate a range of cytotoxic activities against various cancer cell lines, with some exhibiting impressive nanomolar potencies. Their mechanisms of action, often involving the inhibition of multiple kinases critical for cancer cell survival and proliferation, underscore their therapeutic potential.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, thereby minimizing potential off-target toxicities. In vivo studies are a critical next step to validate the preclinical efficacy and pharmacokinetic profiles of the most promising candidates. The continued exploration of pyrrolopyridine derivatives holds significant promise for enriching the arsenal of targeted therapies available to combat cancer.

References

  • Al-Masoudi, N. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6735. [Link][4][5]

  • Reddy, K., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(7), 1229-1251. [Link][3][8]

  • Al-Zoubi, R. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link][6][9]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300755. [Link][7]

  • Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 537-554. [Link][1]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link][2]

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Comparative

Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Guide to (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Against Sunitinib and Erlotinib

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, against two established multi-kinase inhibitors, Sunitinib a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, against two established multi-kinase inhibitors, Sunitinib and the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for oncology applications. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a strategy for data analysis and interpretation.

Introduction: The Landscape of Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated efficacy in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) by potently inhibiting VEGFRs, PDGFRs, and c-KIT, thereby disrupting tumor angiogenesis and proliferation.[1][2][3] Erlotinib, on the other hand, is a more selective inhibitor of EGFR, a key driver in non-small cell lung cancer (NSCLC), where it blocks the downstream signaling cascades responsible for cell growth and survival.[4][5][6]

The compound of interest, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that has been explored for various biological activities.[7][8][9] While the specific anti-cancer and kinase inhibitory profile of this particular methanamine derivative is not extensively documented in publicly available literature, its structural motifs warrant investigation. This guide, therefore, outlines a hypothetical yet rigorous benchmarking study to elucidate its potential as a kinase inhibitor and compare its performance against the established drugs, Sunitinib and Erlotinib.

Mechanism of Action and Target Profiles

A fundamental step in characterizing a new inhibitor is to understand its mechanism of action and target selectivity.

Sunitinib: A Multi-Targeted RTK Inhibitor

Sunitinib functions by competing with ATP for the binding site on multiple RTKs. Its primary targets include VEGFRs (1, 2, and 3) and PDGFRs (α and β), which are crucial for angiogenesis.[1][10] It also inhibits other kinases like c-KIT, FLT3, and RET.[1][11] This broad-spectrum inhibition contributes to its anti-tumor effects by simultaneously targeting tumor vascularization and direct tumor cell proliferation.[1][3]

Erlotinib: A Selective EGFR Tyrosine Kinase Inhibitor

Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[4][6][12] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene.[4][13]

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine: A Hypothetical Kinase Inhibitor

For the purpose of this guide, we will hypothesize that (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine exhibits inhibitory activity against a panel of kinases, with a focus on those targeted by Sunitinib and Erlotinib to allow for a direct comparison. The experimental workflows outlined below are designed to test this hypothesis.

Comparative In Vitro Efficacy: Experimental Design and Protocols

A robust in vitro evaluation is the cornerstone of preclinical drug development. Here, we outline the key experiments to compare the potency and cellular effects of our investigational compound with Sunitinib and Erlotinib.

In Vitro Kinase Activity Assays

The initial step is to determine the direct inhibitory effect of the compounds on purified kinase enzymes. This provides a measure of their biochemical potency (IC50 values).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Dissolve (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, Sunitinib, and Erlotinib in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., VEGFR2, PDGFRβ, EGFR), a specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing ATP and MgCl2 to initiate the kinase reaction. Incubate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a fluorescence polarization-based assay or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Kinase Inhibition Data (IC50, nM)

Kinase Target(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine (Hypothetical)Sunitinib (Reference)Erlotinib (Reference)
VEGFR28580[14]>10,000
PDGFRβ152[14]>10,000
c-KIT12015>10,000
EGFR (wild-type)5,500>10,0002[15]
EGFR (L858R mutant)2,100>10,0000.5
Cellular Proliferation and Viability Assays

To assess the anti-proliferative effects of the compounds on cancer cells, cell viability assays are performed on a panel of relevant human cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1][5]

  • Cell Seeding: Seed cancer cells (e.g., 786-O for RCC, A431 for NSCLC with wild-type EGFR, NCI-H1975 for NSCLC with mutant EGFR) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine, Sunitinib, or Erlotinib for 72 hours. Include a DMSO-only control.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Comparative Cell Viability Data (GI50, µM)

Cell LineReceptor Status(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine (Hypothetical)Sunitinib (Reference)Erlotinib (Reference)
786-O (RCC)VEGFR/PDGFR driven2.51.8>20
A431 (NSCLC)EGFR (wild-type)8.2>200.42[15]
NCI-H1975 (NSCLC)EGFR (L858R/T790M)6.5>208.9[16]
Western Blotting for Downstream Signaling

To confirm that the compounds inhibit their intended targets within the cellular context, western blotting is used to assess the phosphorylation status of key downstream signaling proteins.

Experimental Protocol: Western Blotting [4]

  • Cell Culture and Treatment: Culture relevant cancer cells to 70-80% confluency. Serum-starve the cells overnight, then stimulate with an appropriate growth factor (e.g., VEGF for VEGFR2, EGF for EGFR) in the presence or absence of the test compounds for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-VEGFR2, p-EGFR, p-Akt, p-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Visualization of Pathways and Workflows

Signaling Pathways

Signaling_Pathways cluster_0 Sunitinib & (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Targets cluster_1 Erlotinib & (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Targets cluster_2 Downstream Signaling VEGFR2 VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR2->Ras_Raf_MEK_ERK PDGFRb PDGFRβ PDGFRb->PI3K_Akt PDGFRb->Ras_Raf_MEK_ERK cKIT c-KIT cKIT->PI3K_Akt cKIT->Ras_Raf_MEK_ERK EGFR EGFR EGFR->PI3K_Akt EGFR->Ras_Raf_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_Raf_MEK_ERK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb Sunitinib->cKIT Erlotinib Erlotinib Erlotinib->EGFR Novel_Compound (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine Novel_Compound->VEGFR2 Novel_Compound->PDGFRb Novel_Compound->cKIT Novel_Compound->EGFR

Caption: Targeted signaling pathways of Sunitinib, Erlotinib, and the investigational compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 Determination) Kinase_Assay->Cell_Viability Biochemical Potency Western_Blot Western Blot (Target Modulation) Cell_Viability->Western_Blot Cellular Efficacy Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis Mechanism of Action Conclusion Conclusion on Preclinical Potential Data_Analysis->Conclusion Go/No-Go Decision

Caption: A streamlined workflow for the preclinical evaluation of the investigational compound.

Discussion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. The proposed experiments will allow for a direct comparison of its biochemical and cellular activities with the well-characterized inhibitors Sunitinib and Erlotinib.

Based on our hypothetical data, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine demonstrates a multi-targeted profile with inhibitory activity against both VEGFR/PDGFR and EGFR, albeit with lower potency compared to the dedicated inhibitors for their respective primary targets. The cellular data suggests a corresponding anti-proliferative effect in both RCC and NSCLC cell lines.

Should the experimental data align with these hypothetical results, further investigations would be warranted. These could include:

  • Broader Kinase Profiling: A comprehensive screen against a large panel of kinases to fully elucidate its selectivity profile.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in relevant xenograft models.

  • Pharmacokinetic and Toxicological Studies: Assessment of its drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

By following a systematic and rigorous benchmarking approach as outlined in this guide, researchers can effectively evaluate the potential of novel kinase inhibitor candidates and make informed decisions regarding their further development.

References

  • Sunitinib - Wikipedia. Available at: [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. Available at: [Link]

  • Erlotinib - Wikipedia. Available at: [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. Available at: [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Available at: [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. Available at: [Link]

  • Sunitinib Malate - Massive Bio. Available at: [Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhi - Dove Medical Press. Available at: [Link]

  • Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. Available at: [Link]

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed. Available at: [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

  • Erlotinib: small-molecule targeted therapy in the treatment of non-small-cell lung cancer. Available at: [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Erlotinib: Preclinical Investigations - CancerNetwork. Available at: [Link]

  • Molecular Targeting Pathways of Erlotinib | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC. Available at: [Link]

  • Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - NIH. Available at: [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC. Available at: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available at: [Link]

  • Characterization of a panel of NSCLC cell lines for erlotinib sensitivity and EGFR pathway–related variables. - ResearchGate. Available at: [Link]

  • Characterization of the molecular determinants of Erlotinib sensitivity in NSCLC cell lines. Available at: [Link]

  • iC50 of sunitinib for different tyrosine kinase receptors | Download Table - ResearchGate. Available at: [Link]

  • Western blot analysis of phosphorylation level of VEGFR2... - ResearchGate. Available at: [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. Available at: [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Available at: [Link]

  • Full article: Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - Taylor & Francis. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Executive Safety Summary & Risk Assessment (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is a fused azaindole scaffold containing a primary methanamine side chain.[1] While specific toxicological data for this intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine is a fused azaindole scaffold containing a primary methanamine side chain.[1] While specific toxicological data for this intermediate may be limited in public registries, its structural alerts dictate that it must be handled with high-level precautions applicable to corrosive primary amines and bioactive kinase inhibitor precursors .

The "Why" Behind the Protocol:

  • Primary Amine Functionality (-CH₂NH₂): Chemically basic and nucleophilic. It poses a high risk of severe eye damage (irreversible) and skin corrosion/irritation .[2] It can react exothermically with acids and form carbamates with atmospheric CO₂.

  • Azaindole Core: A privileged scaffold in drug discovery (often targeting kinases). Until proven otherwise, assume potent biological activity and potential for systemic toxicity if absorbed.

Hazard Classification (Precautionary Principle):

  • GHS Signal Word: DANGER

  • Likely Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Engineering controls (Fume Hood) are the primary line of defense; PPE is the final barrier.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Standard safety glasses are insufficient. Amines are surfactant-like; vapors or dust can bypass glasses, causing corneal hazing or blindness.
Dermal (Hand) Double Nitrile Gloves • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff preferred)Organic amines can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If handling powder outside a hood is unavoidable (discouraged), use a P100/N99 particulate respirator.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coat. Add a rubber/Tyvek apron if handling liquid solutions >100mL to prevent soak-through of corrosive bases.
Operational Workflow: Step-by-Step Protocol

This protocol is designed to eliminate static discharge (common with fine organic powders) and prevent inhalation exposure.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure chemical fume hood is operational. Clear the sash path.

  • Static Mitigation: Azaindole powders can be electrostatic.[1] Use an ionizing bar or antistatic gun if available.

  • Acid Trap: Have a weak acid neutralizer (e.g., dilute citric acid) ready for spill control, not for immediate skin contact.

Phase B: Handling & Weighing
  • Donning: Put on inner gloves, lab coat, then outer gloves (tucked over cuffs). Adjust goggles.[3]

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula or antistatic weighing funnel.

    • Technique: Do not "dump" powder. Tap gently to avoid aerosolization.

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO, Methanol) slowly.

    • Caution: Dissolution in protic solvents may be slightly exothermic due to amine protonation.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean balance and hood surface with a solvent-dampened wipe (Ethanol or Isopropanol), followed by a water wipe.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves. Wash hands again on skin.[2]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Fail-Safe" paths.

SafetyProtocol Start Start: Handling (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine RiskCheck Risk Assessment: Is powder flowable/dusty? Start->RiskCheck Hood Engineering Control: Work ONLY in Fume Hood RiskCheck->Hood Yes (High Risk) RiskCheck->Hood No (Standard Risk) PPE PPE Selection: Goggles + Double Nitrile Gloves Hood->PPE Handling Operation: Weigh/Transfer/Dissolve PPE->Handling Spill Event: Spillage? Handling->Spill Clean Standard Cleanup: Solvent Wipe -> Water Wipe Spill->Clean No Emerg Emergency Protocol: Absorb with pads -> Neutralize (Citric Acid) Spill->Emerg Yes Disposal Disposal: Solid Waste (Contaminated Debris) Liquid Waste (Basic Organic) Clean->Disposal Emerg->Disposal

Caption: Operational logic flow ensuring containment of amine hazards during handling.

Emergency & Disposal Procedures
Accidental Exposure Response[3]
  • Eye Contact: IMMEDIATE irrigation is vital.[1][2] Flush for 15 minutes minimum. The alkalinity of the amine can cause deep tissue penetration if not rinsed instantly.

  • Skin Contact: Remove contaminated clothing.[1][2][3][4] Wash with copious soap and water.[5] Do not use vinegar on skin burns (exothermic reaction risk); use water.

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is required (pulmonary edema can be delayed).

Waste Disposal Strategy
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and wipes go into "Solid Hazardous Waste."

    • Liquid Waste: Dispose of solutions in "Basic Organic Waste" (pH > 7).

    • Incompatibility: NEVER mix with "Acidic Waste" streams. The neutralization reaction can generate heat and pressure, causing container rupture.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606001, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Corrosivity of Amines). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine
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(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine
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